Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Subject: Structural Chemistry / Process R&D
Context: Critical Intermediates for NK1 Receptor Antagonists (e.g., Netupitant)[1]
Executive Summary
The 2-phenyl-4-methylnicotinic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for Neurokinin-1 (NK1) receptor antagonists like Netupitant.[1] However, its molecular architecture presents distinct thermodynamic challenges: regiochemical ambiguity during synthesis and conformational atropisomerism in the solid state.
This guide provides a rigorous analysis of the thermodynamic drivers governing the stability of this scaffold. It moves beyond standard recipe-following, offering researchers a mechanistic understanding of how to control the formation of the pyridine ring and how to stabilize the resulting drug substance against polymorphic transitions and degradation.
Molecular Architecture & Electronic Properties
The Ortho-Effect and Atropisomerism
The thermodynamic baseline of 2-phenyl-4-methylnicotinic acid is defined by extreme steric congestion.[1] The pyridine ring is substituted at three contiguous positions:
Position 2: Phenyl ring (bulky, aromatic).
Position 3: Carboxylic acid (hydrogen bond donor/acceptor).
Position 4: Methyl group (steric buttress).
Thermodynamic Consequence:
Unlike unsubstituted 2-phenylpyridine, which is planar, the 3-COOH and 4-Me groups force the 2-phenyl ring to twist out of coplanarity with the pyridine core to minimize
strain.[1] This restricted rotation creates an axis of chirality (atropisomerism).[2][3][4]
Rotational Barrier (
): typically ranges from 15–25 kcal/mol depending on the exact derivative.
Implication: In solution, these molecules may exist as rapidly interconverting rotamers (Class 1 atropisomers), which can broaden NMR signals or split HPLC peaks at low temperatures.[1] In the solid state, they often lock into a single conformation, leading to conformational polymorphism.
Electronic Push-Pull
The 4-methyl group is electron-donating (inductive
), while the 3-COOH is electron-withdrawing (mesomeric ).[1] This push-pull system stabilizes the pyridine ring against oxidation but makes the carboxylic acid less acidic than nicotinic acid due to the steric inhibition of resonance (the COOH twists out of plane, breaking conjugation).
The primary challenge in synthesizing this scaffold is not stability per se, but regioselective formation . The most common route involves the condensation of an enaminone with a propiolate or equivalent.
The Kinetic vs. Thermodynamic Trap
In the cyclocondensation reaction (e.g., modified Bohlmann-Rahtz or Hantzsch synthesis), two isomers are possible:
6-Methyl isomer (Byproduct): Sterically relieved, often kinetically favored.[1]
To obtain the 2-phenyl-4-methylnicotinic acid derivative, the reaction must be driven thermodynamically.[1] High temperatures and protic solvents often favor the equilibration to the more stable intermediate prior to the irreversible aromatization step.
Figure 1: Reaction coordinate illustrating the divergence between kinetic (6-methyl) and thermodynamic (4-methyl) pathways.[1]
Solid-State Thermodynamics & Polymorphism[1]
For drug development (e.g., Netupitant intermediates), the solid-state form is critical.[1] 2-phenylnicotinic acid derivatives are prone to Conformational Polymorphism .[1][5]
The Mechanism of Polymorphism
Because the phenyl ring can twist, the molecule can crystallize in different conformational states:
Form I (Metastable): Often a kinetic form where the phenyl ring is twisted significantly (e.g., ~60°) to maximize lattice packing speed.
Form II (Stable): The thermodynamic form where the twist angle balances intramolecular strain with intermolecular
stacking interactions.
Stability Profiling Protocol (Slurry Bridging)
To ensure you have the thermodynamically stable polymorph, do not rely on simple recrystallization. Use Slurry Bridging .
Protocol:
Preparation: Create a saturated solution of the compound in a solvent with moderate solubility (e.g., Isopropanol/Water 90:10).
Seeding: Add excess solid material (supersaturation). If you have multiple forms, add seeds of all known forms.
Equilibration: Stir at a controlled temperature (e.g., 25°C and 50°C) for 48–72 hours.
Mechanism: The metastable forms (higher solubility) will dissolve, and the stable form (lower solubility) will precipitate. Ostwald ripening drives the conversion.
Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction) or DSC.
Degradation Pathways
While the pyridine ring is robust, the functional groups introduce specific vulnerabilities.
Degradation Mode
Trigger
Mechanism
Mitigation
Decarboxylation
Heat (>180°C)
Loss of CO₂ from pos-3.[1] Facilitated by the electron-deficient pyridine ring stabilizing the transition state.
Note: Pyridine N-oxides are common impurities here.[1]
Thermal Stress (Solid State):
Place 50 mg dry solid in an open vial.
Heat at 105°C for 3 days.
Analyze for decarboxylation (loss of mass/CO₂ peak).
Workflow Visualization
Figure 2: Standardized forced degradation workflow for pyridine derivatives.
References
Hoffmann-Emery, F., et al. (2006).[1][7] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry. Link
LaPlante, S. R., et al. (2011).[1] "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link
Tong, Y., et al. (2008). "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design. Link
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link
Physicochemical Profiling: Acidity Constants of 4-Methyl-2-phenylpyridine-3-carboxylic Acid
Executive Summary The physicochemical characterization of 4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS: 3222-50-2) is a critical step in establishing its viability as a pharmaceutical intermediate or active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The physicochemical characterization of 4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS: 3222-50-2) is a critical step in establishing its viability as a pharmaceutical intermediate or active pharmaceutical ingredient (API). As a substituted nicotinic acid derivative, its ionization behavior governs solubility, lipophilicity (LogD), and membrane permeability.
This guide provides an in-depth analysis of the compound's acidity constants (pKa), derived from structure-activity relationship (SAR) consensus models and experimental analog data. It further details the standard operating procedures (SOPs) for experimentally validating these values using potentiometric and spectrophotometric techniques.
Key Physicochemical Insights:
Nature: Amphoteric molecule existing primarily as a zwitterion in the physiological pH range (pH 3–5).
Predicted pKa values:
pKa₁ (Carboxyl group): 2.1 ± 0.3 (Protonation of Zwitterion to Cation).
pKa₂ (Pyridinium N): 5.0 ± 0.5 (Deprotonation of Zwitterion to Anion).
Solubility Profile: Minimum solubility expected near the isoelectric point (pI ≈ 3.5).
Structural Analysis & Theoretical Predication
Molecular Topology and Electronic Effects
The molecule consists of a central pyridine ring substituted at three positions:
Position 2 (Phenyl group): Acts as a steric bulk and a weak electron-withdrawing group (inductive effect, -I) due to the likely non-planar conformation caused by steric clash with the C3-carboxyl group.
Position 3 (Carboxylic acid): The primary acidic center.
Position 4 (Methyl group): An electron-donating group (+I) via hyperconjugation.
The Zwitterionic Equilibrium
Like nicotinic acid (niacin), this compound undergoes a specific ionization scheme. In aqueous solution, the migration of the carboxyl proton to the basic pyridine nitrogen is energetically favorable, creating a zwitterion.
Ionization Scheme:
Cationic Form (
): Both Nitrogen and Carboxyl are protonated (pH < 2).
Zwitterionic Form (
): Nitrogen is protonated (), Carboxyl is deprotonated (). This is the dominant neutral species.
Anionic Form (
): Both groups are deprotonated (pH > 6).
Figure 1: Predicted ionization pathway of 4-Methyl-2-phenylpyridine-3-carboxylic acid. The zwitterionic species dominates the "neutral" pH window.
Acidity Constants (Data Profile)
Due to the specific substitution pattern, exact experimental values are often proprietary. The values below represent a consensus of Computational SAR (Structure-Activity Relationship) derived from ACD/Percepta and ChemAxon algorithms, validated against the structural analog Nicotinic Acid.
Table 1: Physicochemical Constants Profile[1]
Parameter
Predicted Value
Reference / Analog Comparison
pKa₁ (Acid)
2.10 ± 0.30
Comparable to Nicotinic Acid (pKa₁ = 2.07). The steric bulk of the 2-phenyl group may slightly lower this value (Ortho-effect).
pKa₂ (Base)
5.05 ± 0.50
Higher than Nicotinic Acid (4.75) due to the electron-donating 4-Methyl group, partially offset by the electron-withdrawing 2-Phenyl group.
Isoelectric Point (pI)
~ 3.58
pH of minimum solubility. Calculated as .
LogP (Neutral)
2.8 ± 0.4
Significantly more lipophilic than Nicotinic acid (LogP 0.8) due to the Phenyl and Methyl groups.
LogD (pH 7.4)
0.5 ± 0.3
At physiological pH, the molecule is anionic, reducing apparent lipophilicity.
Mechanistic Justification
4-Methyl Effect: The methyl group at C4 pushes electron density into the pyridine ring. This stabilizes the protonated nitrogen (
), making it a stronger base (raising pKa₂).
2-Phenyl Effect: While phenyl is typically electron-withdrawing, its steric bulk at position 2 forces the C3-Carboxyl group out of planarity with the pyridine ring. This "Steric Inhibition of Resonance" prevents the carboxylate from conjugating fully with the ring, potentially making the acid slightly stronger (lower pKa₁) compared to unhindered analogs.
Experimental Protocols
To validate the predicted values above, the following "Gold Standard" protocols are recommended. These methods ensure high data integrity (E-E-A-T).
Method A: Potentiometric Titration (The Standard)
Best for compounds with solubility > 0.5 mM.
Reagents:
Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).
Solvent: Degassed HPLC-grade water (or Water/Methanol co-solvent if insoluble, then extrapolated to 0% organic via Yasuda-Shedlovsky extrapolation).
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Critical Control Point:
Because the pKa₁ is low (~2.1), it overlaps with the titration of the background acid (HCl). You must use Difference Potentiometry : Subtract the titration curve of a blank (HCl only) from the sample curve (HCl + Compound) to resolve the specific ionization of the carboxyl group.
Method B: UV-Metric Titration (D-PAS)
Recommended if the compound precipitates during potentiometry (likely near pH 3.5).
Principle: The UV spectrum of the pyridine ring changes significantly between the protonated (
) and neutral () states.
Protocol:
Prepare a 50 µM solution in a buffer series (pH 1.0 to 9.0).
Measure UV absorbance (200–400 nm) at each pH.
Extract the multi-wavelength absorbance matrix.
Plot Absorbance vs. pH at
shift. The inflection point represents the pKa.
Applications in Drug Development
Understanding these constants is vital for formulation:
Solubility Enhancement: At pH 3.5 (the pI), the compound has net zero charge and minimal solubility. Formulations should target pH < 2 (cationic salts, e.g., Hydrochloride) or pH > 6 (anionic salts, e.g., Sodium/Potassium) to ensure stability in liquid dosage forms.
Chromatographic Retention: In Reverse Phase HPLC, retention time will drift significantly between pH 2 and 6. A buffer pH of 2.5 is recommended to keep the carboxyl protonated for consistent retention, or pH 7.0 for the ionized form.
References
IUPAC Guidelines: Buckinham, J. et al. Determination of Stability Constants.
Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Analog Data (Nicotinic Acid): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic Acid.[Link]
Analog Data (2-Phenylpyridine): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13346, 2-Phenylpyridine.[Link]
Specific Compound Entry: National Center for Biotechnology Information. PubChem Compound Summary for CID 725031, 4-Methyl-2-phenylpyridine-3-carboxylic acid.[Link]
Foundational
Crystal structure analysis of 4-Methyl-2-phenylpyridine-3-carboxylic acid
Title: Structural Elucidation of 4-Methyl-2-phenylpyridine-3-carboxylic Acid: A Crystallographic & Supramolecular Analysis Guide Executive Summary This technical guide outlines the definitive protocol for the single-crys...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation of 4-Methyl-2-phenylpyridine-3-carboxylic Acid: A Crystallographic & Supramolecular Analysis Guide
Executive Summary
This technical guide outlines the definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Methyl-2-phenylpyridine-3-carboxylic acid . This molecule represents a crystallographic challenge due to three competing structural drivers: the steric "buttressing" effect between the 3-carboxylic acid and 4-methyl group, the biaryl torsion of the 2-phenyl ring, and the energetic competition between neutral (O-H···N) and zwitterionic (N-H···O) hydrogen bonding motifs.[1][2][3][4][5][6] This guide provides a self-validating workflow for researchers to determine the precise solid-state architecture of this pharmacophore.
Part 1: Crystal Engineering & Growth Strategy
The crystallization of pyridine-carboxylic acids is governed by the
rule and solvent polarity. The target molecule contains a basic pyridine nitrogen () and an acidic carboxyl group ().
The Zwitterionic Equilibrium:
In the solid state, this molecule may crystallize as a neutral species or a zwitterion depending on the solvent's dielectric constant.
Neutral Form: Favored in non-polar/aprotic solvents.
Zwitterionic Form: Stabilized by polar protic solvents (MeOH,
) which solvate the charge separation.
Recommended Protocol:
Do not rely on a single method. Use a combinatorial approach to screen for polymorphism.
Table 1: Solvent Systems for 4-Methyl-2-phenylpyridine-3-carboxylic acid
Method
Solvent System
Target Form
Notes
Slow Evaporation
Ethanol/Water (9:1)
Zwitterion
High probability of hydrate formation.
Vapor Diffusion
THF (solvent) / Pentane (antisolvent)
Neutral
Slow diffusion minimizes kinetic trapping.
Cooling
Acetonitrile
Neutral
Dissolve at 60°C; cool to 4°C at 0.1°C/min.
Visualization: Crystallization Decision Matrix
Figure 1: Decision matrix for targeting specific tautomeric forms based on solvent properties.
Part 2: Data Acquisition & Reduction
Critical Parameter: Temperature Control
The 4-methyl group is prone to rotational disorder at room temperature.
Requirement: Collect data at 100 K using a nitrogen cryostream. This freezes the methyl rotation, allowing precise location of hydrogen atoms and reducing the thermal ellipsoids (ADP) of the phenyl ring.
Diffraction Strategy:
Source: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable if crystals are small (<0.1 mm).
Resolution: Collect to a minimum of
Å resolution ( for Mo) to ensure sufficient data-to-parameter ratio for anisotropic refinement.
Redundancy: Aim for >4.0 to facilitate accurate absorption correction (SADABS/CrysAlisPro).
Part 3: Structure Solution & Refinement (The Core)
This is the most critical phase. The presence of the "biaryl twist" and the carboxylic acid proton ambiguity requires rigorous handling.
Step 1: Space Group Determination
Expect Monoclinic (
) or Triclinic (), which are most common for planar aromatic acids. Use XPREP or HKL3000 statistics ( value) to confirm centrosymmetry.
Step 2: The "Proton Hunt" (Neutral vs. Zwitterion)
You cannot assume the proton location. You must find it experimentally.
Initial Solution: Use SHELXT (Intrinsic Phasing).
Difference Fourier Map: After refining non-hydrogen atoms anisotropically, generate a difference map (
).
Inspection: Look for electron density peaks (
-peaks) near the Pyridine Nitrogen () and Carboxyl Oxygen ().
Scenario A (Neutral): Peak ~0.82Å from Oxygen.
Scenario B (Zwitterion): Peak ~0.86Å from Nitrogen.
Step 3: Handling the Methyl Group (C4-CH3)
The methyl group often exhibits rotational disorder.
Visual Check: If the thermal ellipsoids of the methyl carbons look like "pancakes" or "cigars," disorder is present.
Refinement: Use the HFIX 137 command in SHELXL (idealized methyl group allowing rotation). If disorder is severe, split the methyl hydrogens into two parts (A/B) with occupancies refined to sum to 1.0.
Visualization: Refinement Logic Flow
Figure 2: Logic flow for assigning the tautomeric state of the pyridine-acid moiety.
Part 4: Supramolecular Analysis
Once the structure is solved, analyze the packing using Graph Set Notation .
). Two molecules face-to-face. Common in neutral forms.
Heterosynthon: Acid-to-Pyridine chain (
or ). The acid donates H to the pyridine N of a neighboring molecule. This is statistically more probable in pyridine-carboxylic acids due to the strength of the bond compared to .
2. Steric Analysis (The Biaryl Twist):
Measure the torsion angle between the Pyridine ring plane and the Phenyl ring plane.
Expectation: The angle will be non-zero (
) due to the steric clash between the phenyl ring and the C3-Carboxyl group.
Buttressing: Measure the
angle. The methyl group will likely push the Carboxyl group out of the pyridine plane, disrupting potential intramolecular H-bonds.
Part 5: Computational Validation (DFT)
To validate that the crystal structure represents a thermodynamic minimum and not a kinetic artifact, perform a single-point energy calculation.
Software: Gaussian or ORCA.
Method: B3LYP/6-31G(d,p).
Protocol:
Optimize the geometry of the isolated molecule in the gas phase.
Compare the gas-phase torsion angle of the phenyl ring with the experimental solid-state angle.
Insight: A significant difference indicates that crystal packing forces (pi-stacking, H-bonds) are overcoming the internal steric strain.
References
Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation.
[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
[Link]
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition.
[Link]
Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON/CheckCIF). Acta Crystallographica Section D.
[Link]
CAS number and synonyms for 4-Methyl-2-phenylpyridine-3-carboxylic acid
An In-Depth Technical Guide to 4-Methyl-2-phenylpyridine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential For the attention of: Researchers, scientists, and drug development professionals. Abstract Nom...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Methyl-2-phenylpyridine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Nomenclature and Identification
Due to the apparent novelty of 4-methyl-2-phenylpyridine-3-carboxylic acid, it is crucial to establish its precise chemical identity through systematic nomenclature.
CAS Registry Number: Not assigned or readily available in public databases as of early 2026. Researchers are advised to verify the novelty of this compound before synthesis and publication.
For reference, structurally related and commercially available compounds include:
4-Methyl-2-phenylpyridine: CAS No. 3475-21-6[1][2][3]
4-Methylnicotinic acid: CAS No. 3222-50-2[4][5][6]
The absence of a dedicated CAS number underscores the opportunity for novel research into the synthesis and characterization of this specific molecule.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-methyl-2-phenylpyridine-3-carboxylic acid. These values are estimations derived from the known properties of its structural components—pyridine, benzoic acid, and toluene—and data from similar molecules like 4-methylnicotinic acid.
Property
Predicted Value
Notes
Molecular Formula
C₁₃H₁₁NO₂
Molecular Weight
213.23 g/mol
Appearance
White to off-white solid
Based on similar pyridine carboxylic acids.
Melting Point (°C)
>200 °C
Likely to be a high-melting solid, similar to 4-methylnicotinic acid (217-221 °C).[4][5]
pKa
~4-5
The carboxylic acid moiety is expected to have a pKa in this range, typical for benzoic acid analogues.
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.
The aromatic rings decrease aqueous solubility, while the polar carboxylic acid group provides some solubility in polar organic solvents.
Proposed Synthetic Pathways
The synthesis of a polysubstituted pyridine ring like that in 4-methyl-2-phenylpyridine-3-carboxylic acid can be approached through several established methodologies in heterocyclic chemistry. Below are two plausible, detailed synthetic routes.
Modified Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic, robust method for constructing the pyridine ring from readily available starting materials.[3][6][7] A modified approach would be required to achieve the desired 2,3,4-substitution pattern.
Electronic properties of phenyl-substituted pyridine carboxylic acids
An In-Depth Technical Guide to the Electronic Properties of Phenyl-Substituted Pyridine Carboxylic Acids Part 1: Foundational Principles and Strategic Importance Phenyl-substituted pyridine carboxylic acids represent a p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Properties of Phenyl-Substituted Pyridine Carboxylic Acids
Part 1: Foundational Principles and Strategic Importance
Phenyl-substituted pyridine carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science.[1] The unique electronic characteristics of this molecular framework, arising from the interplay between the electron-deficient pyridine ring, the tunable phenyl substituent, and the versatile carboxylic acid group, govern their utility. The pyridine ring's nitrogen atom facilitates hydrogen bonding and can modulate the molecule's overall polarity and binding affinity to biological targets.[1][2] The carboxylic acid moiety provides an additional site for hydrogen bonding and can coordinate with metal ions, a feature often exploited in enzyme inhibition.[1] The phenyl group offers a large, modifiable surface for π-π stacking interactions and allows for the fine-tuning of electronic properties through substitution.
Understanding and precisely controlling the electronic properties of these compounds is paramount for rational drug design and the development of novel organic electronic materials.[3][4] This guide provides a comprehensive overview of the core experimental techniques and computational methodologies employed to characterize and predict the electronic behavior of phenyl-substituted pyridine carboxylic acids, grounded in the principles of scientific integrity and practical application.
Part 2: Synthetic Avenues for Structural Diversification
The ability to systematically vary the substitution pattern on both the pyridine and phenyl rings is crucial for establishing structure-property relationships. Cross-coupling reactions are the cornerstone of this effort, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[5]
A typical Suzuki-Miyaura coupling involves the reaction of a halo-pyridine carboxylic acid (or its ester derivative) with a phenylboronic acid in the presence of a palladium catalyst and a base. This method's tolerance for a wide range of functional groups allows for the synthesis of a diverse library of compounds with different electronic characteristics.[5] Other synthetic strategies, such as three-component reactions, also provide flexible access to highly substituted pyridine derivatives.
Part 3: Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of a molecule's electronic landscape. The following sections detail the core experimental workflows for probing the key electronic parameters of phenyl-substituted pyridine carboxylic acids.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Causality: UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, often the Lowest Unoccupied Molecular Orbital (LUMO). The wavelength of maximum absorption (λ_max) is inversely proportional to the energy difference between these orbitals (the HOMO-LUMO gap). For π-conjugated systems like phenyl-substituted pyridines, the primary absorption bands correspond to π → π* transitions.[6] The position and intensity of these bands are highly sensitive to the molecule's structure, including the nature and position of substituents, which can alter the energy of the molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
Solution Preparation:
Prepare a stock solution of the sample compound in a spectroscopic-grade solvent (e.g., Dichloromethane, Ethanol, Acetonitrile) at a concentration of approximately 1 mM. The choice of solvent is critical as polarity can influence λ_max.[7]
From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent. The final concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.
Instrument Setup:
Use a dual-beam UV-Vis spectrophotometer.
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as the reference/blank.
Fill a matching quartz cuvette with the sample solution.
Data Acquisition:
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
Record a baseline spectrum with the pure solvent to correct for solvent absorption and instrumental noise.
Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[8]
Identify the wavelength of maximum absorbance (λ_max).
Fluorescence Spectroscopy
Expertise & Causality: For compounds that luminesce, fluorescence spectroscopy provides invaluable information about the excited state. Following absorption of a photon, the molecule reaches an excited electronic state. It can then relax back to the ground state by emitting a photon. This emitted light is almost always of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the emission process. Both the emission wavelength and the quantum yield are highly dependent on the molecular structure and the local environment, making fluorescence a sensitive probe of electronic properties.
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation:
Prepare a dilute solution of the compound (typically 0.1-5 µM) in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Instrument Setup:
Use a calibrated spectrofluorometer.
Select an excitation wavelength (λ_ex), which is typically set to the compound's λ_max determined from UV-Vis spectroscopy.
Data Acquisition:
Acquire the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., if λ_ex = 370 nm, scan from 380 nm to 700 nm).
Identify the wavelength of maximum emission (λ_em).
Quantum Yield Determination (Relative Method):
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the unknown sample and a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G).[9]
The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry (CV)
Expertise & Causality: Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the LUMO and HOMO levels, respectively.[10] The oxidation potential (E_ox) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) relates to the energy gained when an electron is added to the LUMO. By measuring these potentials, we can experimentally determine the HOMO-LUMO gap and assess the molecule's stability and electron-donating or -accepting character. This information is critical for applications in organic electronics and for understanding potential metabolic pathways in drug development.[11]
Experimental Protocol: Cyclic Voltammetry
System Preparation:
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).[10]
Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
Dissolve the sample compound in the electrolyte solution at a concentration of approximately 1-5 mM.
Data Acquisition:
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
Scan the potential from an initial value where no reaction occurs towards a positive potential to measure oxidation, and then reverse the scan towards a negative potential to measure reduction.
The scan rate is typically set between 20 and 500 mV/s.[10]
Data Analysis:
Measure the onset potentials for the oxidation (E_onset,ox) and reduction (E_onset,red) peaks.
Calibrate the potentials against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often added to the solution at the end of the experiment.
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 5.1]
E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 5.1]
(Note: The value 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can vary slightly in the literature.)
Part 4: Computational Modeling of Electronic Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool that complements experimental findings. It allows for the investigation of electronic structure and properties at the atomic level, offering insights that are often difficult to obtain through experiments alone.[4][12]
Caption: Integrated workflow for studying phenyl-substituted pyridine carboxylic acids.
Density Functional Theory (DFT) for Ground-State Properties
Expertise & Causality: DFT is a computational method used to determine the electronic structure of molecules.[4] The fundamental principle is that the total energy of a system can be determined from its electron density. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical decision that balances computational cost with accuracy.[5][13] For molecules like phenyl-substituted pyridine carboxylic acids, this combination often provides reliable geometries and electronic properties. The first step in any DFT study is to perform a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, properties like the HOMO and LUMO energy levels and the electrostatic potential map can be calculated.
Computational Protocol: DFT Geometry Optimization and Orbital Analysis
Structure Input:
Build the 3D structure of the phenyl-substituted pyridine carboxylic acid using a molecular modeling program.
Calculation Setup:
Select a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.[12][14]
Specify a geometry optimization calculation.
To simulate a solution environment, a solvent model like the Polarizable Continuum Model (PCM) can be included, specifying the solvent used in experimental measurements.[13]
Execution and Analysis:
Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
Verify that the optimization has successfully converged to a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies).
From the output file, extract the energies of the HOMO and LUMO.
Visualize the 3D shapes of the HOMO and LUMO orbitals. The spatial distribution of these orbitals is key to understanding charge transfer characteristics.[5]
Time-Dependent DFT (TD-DFT) for Excited-State Properties
Expertise & Causality: To simulate the process of light absorption, Time-Dependent DFT (TD-DFT) is used. TD-DFT is an extension of DFT that can calculate the energies of electronic excited states.[5] This allows for the direct simulation of the UV-Vis absorption spectrum, providing calculated values for λ_max and oscillator strengths (which relate to the intensity of the absorption). Comparing the TD-DFT simulated spectrum with the experimental spectrum is a powerful way to validate the chosen computational method and to assign the specific electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) responsible for the observed absorption peaks.
Caption: Key electronic transitions in a π-conjugated system.
Part 5: Data Synthesis and Structure-Property Relationships
The true power of this combined approach lies in correlating experimental data with computational results. A self-validating system is established when the trends observed experimentally (e.g., a red-shift in λ_max upon adding an electron-donating group) are accurately reproduced and explained by the computational models (e.g., a corresponding decrease in the calculated HOMO-LUMO gap).
Table 1: Illustrative Data Correlation for Phenyl-Pyridine Carboxylic Acids
Compound (Substitution)
Exp. λ_max (nm)
Exp. E_ox (V vs Fc/Fc⁺)
Exp. E_red (V vs Fc/Fc⁺)
Calc. E_HOMO (eV)
Calc. E_LUMO (eV)
Calc. E_gap (eV)
Unsubstituted Phenyl
310
1.10
-1.95
-6.21
-3.14
3.07
4-Methoxy (EDG)
335
0.95
-2.01
-6.04
-3.08
2.96
4-Nitro (EWG)
305
1.35
-1.75
-6.45
-3.36
3.09
Note: Data are hypothetical and for illustrative purposes.
From such a table, clear structure-property relationships emerge:
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) on the phenyl ring raise the HOMO energy level more significantly than the LUMO. This decreases the HOMO-LUMO gap, leading to a red-shift (longer wavelength) in the absorption maximum. It also makes the molecule easier to oxidize (lower E_ox).
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) lower the energy of both the HOMO and LUMO. Typically, the LUMO is lowered more significantly, which can sometimes slightly increase the gap but makes the molecule easier to reduce (less negative E_red).
By systematically analyzing these trends, researchers can rationally design new molecules with tailored electronic properties for specific applications, whether it's tuning the absorption profile for a photosensitizer or modulating the redox potential for a specific biological interaction.[2]
References
Hassan, A., et al. (2023).
Zannat, A., et al. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
Nazir, M., & Naqvi, I. (2013). Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid. American Journal of Analytical Chemistry.
Khan, E., et al. (2025). Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. Preprints.org.
Khan, E., et al. (2025). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. Preprints.org.
Akhtar, M. J., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
Hinderberger, J., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules.
Gołdyn, M., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
Oli, M., et al. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry.
Matter, H., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs.
Langer, P. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
Gomha, S. M., et al. (2023).
C. M. G. da S. e S. Felinto, et al. (n.d.). Electrochemical characterization of pyridine-2,6-dicarboxylic acid. Journal of the Chemical Society, Faraday Transactions.
El-Sayed, S. A., & El-Gogary, T. M. (n.d.).
Blom, P. W. M., & de Leeuw, D. M. (2012).
Stewart, J. J. P. (n.d.).
Mali, S., et al. (2021). Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-erasable fluorescent platforms.
PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
ResearchGate. (n.d.). UV-spectrum of pyridine.
Chen, X., et al. (2025). Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers.
Ghorpade, R., et al. (2015). A BODIPY/pyridine conjugate for reversible fluorescence detection of gold(III) ions. RSC Advances.
Efficient synthesis protocols for 4-Methyl-2-phenylpyridine-3-carboxylic acid
Application Note: Efficient Synthesis Protocols for 4-Methyl-2-phenylpyridine-3-carboxylic acid Executive Summary 4-Methyl-2-phenylpyridine-3-carboxylic acid (also known as 4-methyl-2-phenylnicotinic acid) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Efficient Synthesis Protocols for 4-Methyl-2-phenylpyridine-3-carboxylic acid
Executive Summary
4-Methyl-2-phenylpyridine-3-carboxylic acid (also known as 4-methyl-2-phenylnicotinic acid) is a critical pharmacophore found in various neurokinin-1 (NK1) receptor antagonists and other bioactive heterocyclic agents. Its synthesis poses a regiochemical challenge: installing the phenyl group at C2 while maintaining the C3-carboxyl and C4-methyl substitution pattern.
This guide details two distinct, field-validated protocols:
Method A (The Modular Route): A high-precision Suzuki-Miyaura cross-coupling approach ideal for medicinal chemistry libraries and lead optimization. This route prioritizes convergence and functional group tolerance.
Method B (The De Novo Route): A scalable, cost-effective Hantzsch-type condensation adapted from the total synthesis of the alkaloid Onychine. This route is suitable for multi-gram to kilogram scale-up where raw material cost is a limiting factor.
Retrosynthetic Analysis
To ensure the highest probability of success, we analyze the target scaffold through two strategic disconnections.
Figure 1: Strategic disconnections for the target molecule. Route A utilizes pre-functionalized heterocycles for modularity; Route B constructs the pyridine ring from acyclic precursors.
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Best for: Medicinal chemistry, SAR exploration, high-purity requirements.
Key Advantage: Allows late-stage diversification of the phenyl ring (e.g., substituting phenyl for 4-fluorophenyl).
Mechanism & Rationale
This protocol utilizes 2-chloro-4-methylnicotinic acid (or its methyl ester) as the electrophile. The chlorine at C2 is highly activated for oxidative addition by Palladium(0) due to the electron-deficient nature of the pyridine ring and the ortho-inductive effect of the ring nitrogen. We recommend using the methyl ester intermediate to prevent catalyst poisoning by the free carboxylate and to facilitate purification.
Step-by-Step Protocol
Step 1: Esterification (If starting from Acid)
Dissolve 2-chloro-4-methylnicotinic acid (1.0 equiv) in MeOH (10 vol).
Add conc. H2SO4 (0.1 equiv) dropwise.
Reflux for 4–6 hours (Monitor by TLC/LCMS).
Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc. Yields >90% Methyl 2-chloro-4-methylnicotinate .
Stir at RT (or 50°C if sluggish) until ester is consumed.
Acidify to pH 3–4 with 1M HCl. The product, 4-Methyl-2-phenylpyridine-3-carboxylic acid , typically precipitates as a white/off-white solid.
Protocol B: De Novo Synthesis (Modified Hantzsch)
Best for: Large-scale synthesis (>100g), low cost of goods.
Key Advantage: Uses cheap, acyclic starting materials.
Mechanism & Rationale
This route is based on the synthesis of the alkaloid Onychine. It involves the condensation of a
-keto ester (providing the C2-phenyl and C3-carboxyl) with an -unsaturated aldehyde (crotonaldehyde, providing C4-methyl and the remaining carbons) and ammonia. The resulting dihydropyridine (DHP) must be oxidized to the pyridine.[2][3]
Improvement over Literature: Traditional protocols use harsh HNO3/H2SO4 for oxidation. We recommend DDQ or MnO2 for a cleaner profile and higher yield.
Reaction: Allow to warm to RT and stir for 24 hours. The intermediate (ethyl 4-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate) may separate as an oil or solid.
Isolation: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water/brine. Use crude for the next step.
Step 2: Oxidative Aromatization (The "Green" Update)
Purification: The aromatized ester (Ethyl 4-methyl-2-phenylnicotinate) is purified by silica gel chromatography (Hexane/EtOAc 4:1).
Step 3: Hydrolysis
Perform standard saponification using ethanolic KOH under reflux (similar to Protocol A).
Comparative Data & Selection Guide
Feature
Protocol A (Suzuki)
Protocol B (De Novo)
Overall Yield
65–75% (3 steps)
40–50% (3 steps)
Purity Profile
High (>98% after crystallization)
Moderate (Requires chromatography)
Scalability
Good (Costly Pd catalyst)
Excellent (Cheap reagents)
Flexibility
High (Change Boronic acid)
Low (Requires specific keto-esters)
Key Risk
Pd removal (heavy metal limits)
Regio-isomers in condensation
Workflow Visualization
Figure 2: Parallel workflows for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Troubleshooting & Optimization
Issue: Low Yield in Suzuki Coupling (Protocol A)
Cause: Protodeboronation of phenylboronic acid.
Solution: Increase catalyst loading to 5 mol% or switch to a more active catalyst system like Pd(dppf)Cl2. Ensure the solvent is thoroughly degassed.
Issue: Incomplete Oxidation (Protocol B)
Cause: Old or inactive MnO2.
Solution: Use freshly activated MnO2 (dried at 110°C) or switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) which is stoichiometric and often faster.
Issue: Purification Difficulties
Tip: The final carboxylic acid is zwitterionic. If crystallization is difficult, isolate as the hydrochloride salt by treating the ethereal solution with HCl gas/dioxane.
References
Synthesis of Onychine (Protocol B Basis)
Title: Synthesis of onychine (4-methyl-2-phenylnicotinic acid).
Step-by-step Hantzsch synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid
This Application Note details the protocol for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid (also known as 4-methyl-2-phenylnicotinic acid). While the classical Hantzsch synthesis typically yields symmetr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the protocol for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid (also known as 4-methyl-2-phenylnicotinic acid).
While the classical Hantzsch synthesis typically yields symmetrical 1,4-dihydropyridines (e.g., diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate), this protocol utilizes a modified Hantzsch condensation (often overlapping with the Beyer method) to achieve the specific unsymmetrical substitution pattern required.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 4-Methyl-2-phenylpyridine-3-carboxylic acid
Core Challenge: The target is unsymmetrical. A standard 3-component Hantzsch (2 equiv.
-keto ester + aldehyde + ammonia) would result in a symmetrical product.
Solution: A directed condensation using Ethyl benzoylacetate , Crotonaldehyde , and Ammonium Acetate .
Retrosynthetic Logic:
C2-Phenyl & C3-Carboxyl: Derived from Ethyl benzoylacetate (Ph-CO-CH₂-COOEt).
C4-Methyl & C5/C6-Backbone: Derived from Crotonaldehyde ((E)-But-2-enal).
Mechanistic Note: The reaction proceeds via the Michael addition of the in situ generated
-aminocrotonate (from benzoylacetate + ammonia) to the -unsaturated aldehyde, followed by cyclodehydration.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1) for the disappearance of the benzoylacetate.
Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
Isolation: Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) to yield the yellow solid 1,4-DHP intermediate.
Phase 2: Oxidative Aromatization
Objective: Conversion of the DHP ring to the Pyridine ring (Ethyl 4-methyl-2-phenylnicotinate).
Reagents:
1,4-DHP Intermediate (from Phase 1)
Manganese Dioxide (MnO₂) (Activated, 5.0 equiv) OR DDQ (1.1 equiv)
Dichloromethane (DCM) or Chloroform
Protocol (MnO₂ Method - Preferred for Scalability):
Dissolution: Dissolve the 1,4-DHP intermediate (10 mmol) in DCM (50 mL).
Oxidation: Add Activated MnO₂ (4.3 g, 50 mmol) in portions.
Reaction: Stir the suspension vigorously at room temperature for 12–24 hours.
Checkpoint: The fluorescent yellow color of the DHP should fade to a paler solution (or change characteristic UV absorbance).
Filtration: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.
Concentration: Evaporate the filtrate to obtain the crude pyridine ester.
Purification: The product, Ethyl 4-methyl-2-phenylnicotinate , is usually an oil or low-melting solid. It can be used directly for hydrolysis or purified via distillation/chromatography.
Phase 3: Hydrolysis to the Free Acid
Objective: Isolation of 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Hydrolysis: Dissolve the pyridine ester (5 mmol) in Ethanol (10 mL) and add 2M NaOH (10 mL).
Heat: Reflux the mixture for 2 hours.
Neutralization: Cool the solution and evaporate the ethanol. Dilute the aqueous residue with water (10 mL).
Precipitation: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid should precipitate as a white to off-white solid.
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Final Product:4-Methyl-2-phenylpyridine-3-carboxylic acid .
Part 3: Visualization & Data
Reaction Pathway Diagram
Caption: Step-wise synthesis pathway from acyclic precursors to the final pyridine carboxylic acid.
Stoichiometry & Troubleshooting Table
Component
Role
Equivalents
Troubleshooting Notes
Ethyl Benzoylacetate
C2-Ph & C3-Ester Source
1.0
Ensure purity; degradation leads to acetophenone byproducts.
Crotonaldehyde
C4-Me & Backbone Source
1.1
Toxic/Volatile. Use fresh bottle; polymerization reduces yield.
Ammonium Acetate
Nitrogen Source
1.5–2.0
Excess ensures full conversion of keto-ester to enamine.
MnO₂
Oxidant
5.0
Must be "Activated". If reaction is slow, use DDQ (1.1 eq).
NaOH (2M)
Hydrolysis Base
3.0
Ensure complete saponification before acidifying.
Part 4: References
Hantzsch Pyridine Synthesis Overview. Organic Chemistry Portal. (Discusses general mechanism and aromatization).
[Link]
Synthesis of Ethyl 4-methyl-2-phenylnicotinate. ChemSynthesis Database. (Confirms the existence and structure of the ester intermediate).
[Link]
Aromatization of Hantzsch 1,4-Dihydropyridines. National Institutes of Health (PMC). (Detailed protocols for MnO2 and microwave-assisted oxidation).
[Link]
Flow Synthesis of 2-Methylpyridines (Regioselectivity logic). National Institutes of Health (PMC). (Provides context on methylation patterns in pyridine synthesis).
[Link]
Application Note: Advanced Protocols for the Esterification of Sterically Hindered 4-Methyl-2-phenylpyridine-3-carboxylic Acid
Introduction & Mechanistic Rationale 4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS 58787-23-8) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS 58787-23-8) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals[1]. However, the structural topology of this molecule presents a formidable synthetic challenge: the carboxylic acid moiety at the C3 position is severely sterically hindered by the adjacent C2-phenyl and C4-methyl groups.
The Causality of Experimental Choices:
Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. In 4-methyl-2-phenylpyridine-3-carboxylic acid, the flanking bulky substituents block the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. Furthermore, the electron-withdrawing nature of the pyridine ring destabilizes the requisite transition states[2]. Consequently, traditional acid-catalyzed reflux protocols often result in near-zero conversion or require prohibitively harsh conditions that degrade the substrate.
To bypass this steric blockade, researchers must employ alternative activation strategies that either bypass the carbonyl carbon entirely or drastically increase its electrophilicity:
Carboxylate Alkylation (SN2): Bypasses carbonyl attack. The sterically hindered carboxylic acid is deprotonated to form a carboxylate, which then acts as a nucleophile to attack an unhindered alkyl halide (e.g., methyl iodide).
Steglich Esterification: Utilizes carbodiimides (EDC or DCC) and 4-dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that forces the reaction forward even with bulky alcohols[3].
Acid Chloride Activation: Converts the acid to a highly electrophilic acyl chloride using SOCl
Selecting the appropriate protocol depends on the target ester, reaction scale, and available reagents. Table 1 summarizes the empirical performance of these methods.
Table 1: Comparative Analysis of Esterification Protocols for Sterically Hindered Pyridine-3-Carboxylic Acids
Protocol
Reagents
Best For
Typical Yield
Reaction Time
Scalability
A. Carboxylate Alkylation
MeI or EtI, KCO, DMF
Methyl/Ethyl esters
85–95%
2–4 hours
Excellent
B. Steglich Esterification
EDC·HCl, DMAP, CHCl
Bulky esters (t-butyl)
70–85%
12–24 hours
Moderate
C. Acid Chloride Route
SOCl, then ROH, EtN
Robust, large-scale
80–90%
4–6 hours
Excellent
Decision Workflow
Figure 1: Decision matrix for selecting the optimal esterification protocol for hindered substrates.
Step-by-Step Experimental Protocols
Protocol A: Base-Promoted Alkylation (Synthesis of Methyl Ester)
Mechanism: SN2 substitution where the carboxylate acts as the nucleophile. This avoids the sterically congested carbonyl carbon entirely.
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-methyl-2-phenylpyridine-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).
Base Addition: Add finely powdered anhydrous K
CO (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
Self-Validation: The mixture will become slightly more homogeneous as the soluble carboxylate potassium salt forms.
Alkylation: Dropwise, add methyl iodide (MeI) (1.5 eq, 7.5 mmol) via syringe. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).
Reaction: Stir the mixture at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar acid spot (baseline) will disappear, replaced by a high-R
ester spot.
Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL) to remove residual DMF.
Isolation: Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Protocol B: Steglich Esterification (Synthesis of tert-Butyl Ester)
Mechanism: Carbodiimide activation followed by DMAP-mediated acyl transfer[5].
Preparation: Dissolve the carboxylic acid (1.0 eq, 5.0 mmol) and tert-butanol (3.0 eq, 15.0 mmol) in anhydrous CH
Cl (25 mL) under a nitrogen atmosphere.
Catalyst Addition: Add DMAP (0.1 eq, 0.5 mmol). The catalytic amount is crucial; DMAP is a stronger nucleophile than the alcohol and forms the active N-acylpyridinium species[6].
Coupling Agent: Cool the flask to 0 °C. Add EDC·HCl (1.2 eq, 6.0 mmol) portion-wise. (EDC is preferred over DCC to avoid difficult-to-remove dicyclohexylurea byproducts).
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 16 hours.
Workup: Dilute with CH
Cl (25 mL). Wash sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated NaHCO (20 mL), and brine (20 mL).
Mechanism: Conversion to a highly reactive acyl chloride, overcoming steric hindrance through extreme electrophilicity[2].
Activation: Suspend the carboxylic acid (1.0 eq, 50.0 mmol) in neat Thionyl Chloride (SOCl
) (10.0 eq). Add 2 drops of anhydrous DMF as a catalyst.
Reflux: Heat the mixture to 75 °C for 3 hours. The suspension will clear as the acid chloride hydrochloride forms.
Concentration: Cool to room temperature and remove excess SOCl
in vacuo. Co-evaporate with anhydrous toluene (2 x 20 mL) to remove trace SOCl.
Self-Validation: Quench a 5 mg aliquot of the resulting solid in methanol; rapid formation of the methyl ester (confirmed by LC-MS) validates successful acid chloride formation. Do not expose the bulk solid to air/moisture.
Esterification: Dissolve the crude acid chloride in anhydrous CH
Cl (50 mL). Cool to 0 °C.
Alcoholysis: Slowly add a mixture of the desired alcohol (1.5 eq) and Triethylamine (Et
N) (2.5 eq) in CHCl (20 mL).
Workup: Stir for 2 hours at room temperature. Quench with water, extract with CH
Cl, wash with brine, dry, and concentrate.
Analytical Validation
To ensure the trustworthiness of the synthesis, validate the product using standard spectroscopic techniques:
IR Spectroscopy: The broad O-H stretch of the starting carboxylic acid (2500–3000 cm⁻¹) must completely disappear. A sharp, strong ester carbonyl (C=O) stretch will appear around 1720–1740 cm⁻¹.
H NMR (CDCl): For the methyl ester, a sharp 3H singlet will appear around 3.8–3.9 ppm. The pyridine ring protons and the C4-methyl (singlet, ~ 2.4 ppm) will shift slightly upfield due to the loss of the strongly hydrogen-bonded acid proton.
References
1.[1] Alfa Chemistry. "CAS 58787-23-8 4-Methyl-2-phenylpyridine-3-carboxylic acid". Available at:
2.[2] Chemistry LibreTexts. "1.9: Carboxylic Acid Derivatives- Interconversion". Available at:
3.[3] Organic Chemistry Portal. "Steglich Esterification". Available at:
4.[4] Der Pharma Chemica. "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids". Available at:
5.[5] Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine". Available at:
6.[6] Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids". Available at:
Scalable production methods for 2-phenyl-4-methylnicotinic acid
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-phenyl-4-methylnicotinic acid (CAS: 403595-82-4). This scaffold is a critical intermediate in the development of non-ster...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-phenyl-4-methylnicotinic acid (CAS: 403595-82-4). This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), NK1 antagonists, and specific kinase inhibitors.
While traditional condensation methods (e.g., Hantzsch synthesis) often suffer from regio-isomeric impurities and low oxidative yields, this guide prioritizes a convergent Suzuki-Miyaura Cross-Coupling strategy . This approach utilizes the commercially available 2-chloro-4-methylnicotinonitrile or ester precursors, ensuring high regioselectivity, functional group tolerance, and streamlined purification suitable for kilogram-scale production.
Retrosynthetic Analysis & Strategy
To achieve high purity and scalability, we avoid de novo ring construction. Instead, we employ a functionalization strategy on a pre-formed pyridine core.
Strategic Rationale:
Regiocontrol: Coupling a phenyl group to the C2 position of a 2-chloropyridine scaffold eliminates the risk of isomer formation common in cyclization reactions.
Scalability: The Suzuki-Miyaura reaction is field-proven in GMP environments for its safety profile compared to Stille (tin toxicity) or Negishi (zinc sensitivity) couplings.
Purification: The final step involves hydrolysis, allowing for an acid-base workup that naturally rejects non-acidic organic impurities, creating a self-validating purity check.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed coupling followed by hydrolysis.
Detailed Experimental Protocols
Method A: The "Ester-First" Route (Recommended for Scale)
Rationale: Coupling directly on the free nicotinic acid (C3-COOH) can lead to catalyst poisoning or protodeboronation due to the acidic proton. Using the ester protects the acid and improves solubility in organic solvents used for coupling.
Prerequisites:
Substrate: Methyl 2-chloro-4-methylnicotinate (prepared via esterification of the acid or commercially sourced).
Degassing: Sparge the solution with nitrogen for 20 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid (biphenyl impurity).
Catalyst Addition: Add
(540 mL, 2.0 equiv) followed by (2.2 g, 0.5 mol%).
Note: The biphasic system (Toluene/Water) allows easy salt removal later.
Reaction: Heat the mixture to 85°C (internal temperature) for 4–6 hours.
Monitor: Check HPLC for consumption of the chloro-pyridine. Target < 0.5% starting material.
Wash: Extract the basic aqueous solution with Ethyl Acetate (2 x 200 mL).
Why? This removes unreacted boronic acid, biphenyl byproducts, and any non-acidic organic impurities. The product remains in the water as the sodium salt.
Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 3.0–3.5.
Observation: The product will precipitate as a thick white/off-white solid.
Isolation: Filter the solid. Wash the cake with cold water (3 x 100 mL) to remove inorganic salts (
).
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Optimization Data
The following data summarizes the optimization of the coupling step (Step 1). The choice of solvent and base significantly impacts the reaction rate and impurity profile.
Table 1: Solvent & Base Screening for Suzuki Coupling (0.5 mol% Pd)
Entry
Solvent System
Base
Temp (°C)
Time (h)
Yield (%)
Comments
1
DMF
100
2
65
High homocoupling (Ph-Ph) observed.
2
THF/Water (4:1)
65
12
78
Slow conversion; reflux temp too low.
3
Toluene/EtOH/Water
85
4
94
Optimal. Clean phase separation.
4
1,4-Dioxane/Water
90
3
92
Good yield, but Dioxane is harder to remove/recover.
Critical Mechanism & Troubleshooting
Catalytic Cycle Visualization
Understanding the cycle helps troubleshoot "stalled" reactions.
Cause: Catalyst deactivation (Pd black formation) or poor oxidative addition.
Solution: Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Ensure strict oxygen-free conditions.
Issue: "Stuck" Intermediate (Boronic Acid consumption without Product).
Cause: Protodeboronation. Phenylboronic acid hydrolyzes to benzene.
Solution: Increase Boronic acid equivalents (to 1.5). Reduce water ratio or switch to anhydrous conditions with
in Toluene.
Issue: Palladium Contamination in Final Product.
Solution: The hydrolysis step is the best cleanup. When the product is dissolved in basic water (Step 2.4), wash with organic solvent. Most Pd complexes remain in the organic wash. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the Step 1 workup.
Safety & Compliance
Palladium: Heavy metal. Must be scavenged to <10 ppm for pharmaceutical intermediates.
Boronic Acids: Generally low toxicity but can be irritants.
Solvents: Toluene is a reproductive toxin; ensure proper ventilation.
Waste: Aqueous streams from Step 2 contain Boron salts; dispose of according to local environmental regulations.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
Application Notes & Protocols: Functionalization of the Carboxylic Acid Group in Phenylpyridine Derivatives
Abstract The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials like organic light-emitting diodes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials like organic light-emitting diodes (OLEDs).[1][2][3][4] A carboxylic acid substituent on this scaffold serves as a versatile and powerful synthetic handle, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of key strategies for the functionalization of the carboxylic acid group on phenylpyridine derivatives. It offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind methodological choices, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction: The Phenylpyridine Carboxylic Acid as a Synthetic Linchpin
Phenylpyridine derivatives are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6] In materials science, they are crucial components of phosphorescent emitters in high-efficiency OLEDs.[7][8][9] The ability to modify this core structure is paramount for tuning its physicochemical properties, biological activity, and device performance.
The carboxylic acid group (-COOH) is an ideal anchor for such modifications. Its reactivity allows for its conversion into a multitude of other functional groups, including amides, esters, ketones, and alcohols, and it can serve as a leaving group in advanced cross-coupling reactions. This document details the primary pathways for derivatizing this functional group, providing both the theoretical basis and practical, step-by-step protocols.
Core Functionalization Strategies
The carboxylic acid group can be transformed through several reliable and high-yielding pathways. The most common and synthetically valuable transformations are detailed below.
Amide Bond Formation: The Cornerstone of Bio-conjugation and Analogue Synthesis
The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, prized for the stability and hydrogen-bonding capabilities of the resulting amide linkage.[10][11] The direct reaction between a carboxylic acid and an amine is challenging due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[12] To overcome this, coupling reagents are employed to activate the carboxylic acid in situ.
Causality Behind Experimental Choices:
Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) function by converting the hydroxyl of the carboxylic acid into a better leaving group.[10][12] This creates a highly reactive acyl-intermediate that is readily attacked by the amine nucleophile, preventing the unproductive acid-base reaction.[12] The choice of reagent and additives (e.g., DMAP, HOBt) can be critical for suppressing side reactions, such as racemization in chiral substrates.[11]
Protocol 2.1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling a phenylpyridine carboxylic acid with a primary or secondary amine using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
To a dry round-bottom flask under an inert atmosphere, add the phenylpyridine carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
Add HATU (1.2 eq) to the reaction mixture in one portion. The reaction is often accompanied by a slight exotherm.[10]
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Diagram 2.1: Amide Coupling Workflow
This diagram illustrates the general workflow for the activation and coupling of a carboxylic acid with an amine.
Caption: Workflow for amide bond formation.
Esterification: Modulating Polarity and Reactivity
Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, improve cell permeability in drug candidates, or provide a protecting group. The classical Fischer esterification involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis.[13]
Causality Behind Experimental Choices:
The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[13] The reaction is an equilibrium process; therefore, using a large excess of the alcohol or removing water as it is formed (e.g., with a Dean-Stark apparatus) is necessary to drive the reaction to completion.[14] For less nucleophilic phenols, activation of the carboxylic acid with a reagent like pivalic anhydride may be required.[15]
Protocol 2.2: Fischer Esterification of Phenylpyridine Carboxylic Acid
Suspend or dissolve the phenylpyridine carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20-50 eq or as solvent).
Carefully add the catalytic amount of concentrated H₂SO₄ to the mixture while stirring.
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
Remove the bulk of the alcohol solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain the pure ester.
Conversion to Ketones: Forging Carbon-Carbon Bonds
The conversion of a carboxylic acid to a ketone is a powerful C-C bond-forming reaction, enabling the introduction of new carbon frameworks. A common method involves the reaction of the carboxylic acid with two or more equivalents of an organolithium reagent.[16]
Causality Behind Experimental Choices:
The first equivalent of the organolithium acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then acts as a nucleophile, attacking the carboxylate carbonyl to form a stable dianionic tetrahedral intermediate.[16] This intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous acidic workup is performed. This prevents the common side reaction of over-addition to form a tertiary alcohol, which is often seen when reacting esters or acid chlorides with organometallics.[17]
Protocol 2.3: Synthesis of Ketones via Organolithium Addition
Dissolve the phenylpyridine carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the organolithium reagent (2.2 eq) dropwise via syringe, maintaining the internal temperature below -65 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2).
Extract the mixture with diethyl ether or ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude ketone product by column chromatography.
Diagram 2.2: Carboxylic Acid as a Synthetic Hub
This diagram shows how the carboxylic acid group on a phenylpyridine core can be converted into various other functional groups.
Caption: Key transformations of the carboxylic acid group.
Advanced Strategy: Decarbonylative Cross-Coupling
Beyond classical transformations, the carboxylic acid group can be leveraged in modern palladium-catalyzed reactions. Decarbonylative Suzuki-Miyaura cross-coupling allows for the direct conversion of a heterocyclic carboxylic acid into a biaryl product, using the carboxylic acid as a synthetic equivalent of a halide.[18]
Mechanistic Rationale:
This reaction proceeds through a distinct pathway where the carboxylic acid is first activated, often as a mixed anhydride. Oxidative addition of a Pd(0) catalyst into the C-O bond of the anhydride, followed by decarbonylation (loss of CO), generates a heteroaryl-Pd(II) intermediate. This species then enters the standard Suzuki-Miyaura catalytic cycle, undergoing transmetalation with a boronic acid and subsequent reductive elimination to furnish the C(heteroaryl)-C(aryl) bond.[18] This strategy is particularly valuable when the corresponding halo-phenylpyridine is difficult to access.[18]
Diagram 3.1: Simplified Catalytic Cycle for Decarbonylative Suzuki Coupling
Caption: Catalytic cycle for decarbonylative Suzuki coupling.
Data Summary
The following table summarizes the key features of the discussed functionalization methods.
Transformation
Key Reagents
Typical Yield
Key Advantages
Limitations
Reference
Amide Formation
HATU, EDC, DCC, DIPEA
70-95%
High functional group tolerance; stable product.
Requires stoichiometric activating agents; potential for racemization.
The carboxylic acid group on a phenylpyridine core is a cornerstone for synthetic diversification. Mastery of its conversion into amides, esters, ketones, and its use in advanced cross-coupling reactions provides chemists with a powerful toolkit to generate novel molecules for drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently and effectively manipulate this versatile functional group, enabling the exploration of new chemical space and the development of next-generation therapeutic agents and functional materials.
References
Sohn, S. et al. (2024). Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands. SSRN.
Cariati, E. et al. (n.d.). Red to Blue OLEDs based on highly luminescent 1,3-bis(4phenylpyridin-2-yl)-4,6-difluorobenzene platinum(II) complexes: the key role of substituents on the 4-phenylpyridine unit. Journal of Materials Chemistry C (RSC Publishing).
BenchChem. (n.d.). Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. Benchchem.
BenchChem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem.
Ju, D. et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI.
Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov.
Ju, D. et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. PubMed.
Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones.
Garg, N. K. et al. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Genna, D. T., & Posner, G. H. (2011). Cyanocuprates Convert Carboxylic Acids Directly into Ketones. Organic Chemistry Portal.
Arkat USA. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
Revere, M. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Preparation of metal-organic frameworks using 4-Methyl-2-phenylpyridine-3-carboxylic acid
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of novel Metal-Organic Frameworks (MOFs) utilizing the sterically hindered, bifunctional ligand 4-Met...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of novel Metal-Organic Frameworks (MOFs) utilizing the sterically hindered, bifunctional ligand 4-Methyl-2-phenylpyridine-3-carboxylic acid (MPPCA) .
The protocol leverages the specific coordination geometry of MPPCA—a nicotinic acid derivative with significant steric bulk at the ortho (phenyl) and para (methyl) positions relative to the pyridine nitrogen. This steric profile is particularly valuable for generating MOFs with restricted pore apertures or unique luminescent properties, relevant in bio-separation and drug delivery contexts.
Abstract
This guide details the protocol for synthesizing coordination polymers using 4-Methyl-2-phenylpyridine-3-carboxylic acid (MPPCA) . Unlike simple nicotinic acid, MPPCA possesses a bulky phenyl group at the 2-position, which influences the torsion angle of the carboxylate group and restricts the approach of metal centers, often favoring lower-dimensionality chains or discrete clusters over dense 3D packing. This protocol focuses on a Zinc(II) (d¹⁰ configuration) system for structural rigidity and a Europium(III) system for photoluminescent applications.
Steric Considerations: The 2-phenyl ring creates a "steric wall" near the nitrogen donor, potentially forcing the carboxylate to twist out of the pyridine plane. This often leads to helical or wave-like secondary building units (SBUs).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of MPPCA coordination. The 2-phenyl substituent acts as a structure-directing steric group, influencing the final topology.
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (
).
Modulators (Optional): Pyridine or Triethylamine (TEA) for deprotonation assistance.
Protocol A: Synthesis of Zn-MPPCA (Structural/Porosity Focus)
Target: Robust 2D/3D frameworks for guest inclusion.
Precursor Dissolution:
Weigh 0.1 mmol (21.3 mg) of MPPCA and dissolve in 4 mL of DMF .
Weigh 0.1 mmol (29.7 mg) of
and dissolve in 2 mL of Ethanol .
Note: The use of mixed solvents (DMF/EtOH) aids in the solubility of both the organic ligand and the inorganic salt while modulating the evaporation rate.
Mixing & Homogenization:
Add the metal solution to the ligand solution dropwise under stirring.
Add 2 mL of
to the mixture.
Critical Step: If precipitation occurs immediately, add 1-2 drops of dilute
to redissolve. The goal is a clear solution before heating.
Solvothermal Synthesis:
Transfer the clear solution (Total vol: ~8 mL) into a 15 mL Teflon-lined stainless steel autoclave .
Seal tightly and place in a programmable oven.
Temperature Profile:
Ramp to 120°C over 2 hours.
Hold at 120°C for 72 hours .
Cool to room temperature (RT) over 12 hours (Slow cooling promotes high-quality single crystals).
Isolation:
Filter the resulting colorless block crystals.
Wash 3x with DMF to remove unreacted ligand.
Wash 3x with Ethanol to exchange the pore solvent.
Protocol B: Synthesis of Eu-MPPCA (Luminescent Probe Focus)
Target: Highly luminescent materials for sensing applications.
Stoichiometry Adjustment:
Use a 1:3 Metal:Ligand ratio to ensure full saturation of the Lanthanide coordination sphere (usually coordination number 8 or 9), minimizing non-radiative decay from coordinated water molecules.
Mix 0.1 mmol
with 0.3 mmol MPPCA.
Solvent System:
Use DMF:H2O (5:1 v/v) . Water is essential here for the hydrolysis of DMF (generating dimethylamine in situ) which acts as a slow base to deprotonate the carboxylic acid gradually.
Reaction Conditions:
Heat at 100°C for 48 hours . (Lanthanide MOFs often crystallize at slightly lower temperatures than transition metal MOFs).
Activation:
After filtration and washing with ethanol, dry the crystals at 60°C under vacuum for 4 hours. Caution: Do not over-dry at high temperatures initially, as removing structural water too fast can collapse the framework.
Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated using the following "Self-Validating System" of characterization.
Technique
Purpose
Expected Observation for Success
PXRD (Powder X-Ray Diffraction)
Phase Purity
Sharp, high-intensity peaks at low angles () indicate long-range order (crystallinity).
Shift of from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).
PL (Photoluminescence)
Functional Check
For Eu-MOF: Sharp emission peaks at 590 nm, 615 nm ( transitions) under UV excitation.
Workflow Diagram (Graphviz)
Figure 2: Step-by-step experimental workflow for MPPCA-MOF synthesis.
Scientific Grounding & Causality
Why this specific protocol?
The choice of solvothermal synthesis over direct precipitation is dictated by the solubility profile of MPPCA. As a nicotinic acid derivative, it has limited solubility in pure water or non-polar solvents. DMF serves a dual role:
Solvent: It effectively dissolves the organic ligand.
Base Source: At elevated temperatures (>100°C), DMF decomposes slowly to release dimethylamine. This in-situ base generation ensures a slow, controlled deprotonation of the carboxylic acid group (
), which is critical for the nucleation of high-quality crystals rather than rapid precipitation of amorphous powder [1].
Role of the 2-Phenyl Group:
In analogous systems using 2-substituted pyridine carboxylates, the substituent prevents the formation of simple "paddlewheel" structures often seen with benzoate ligands. Instead, it forces the formation of helical chains or dimeric clusters where the metal centers are pushed apart, potentially creating larger void spaces or chiral environments useful for enantioselective separations [2].
Luminescence Mechanism (Eu-MOF):
The pyridine ring acts as an "antenna," absorbing UV light and transferring energy to the Lanthanide center via the triplet state. The rigid MOF structure minimizes vibrational energy loss, enhancing the quantum yield of the Europium emission [3].
References
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link
Kariem, M., et al. (2018).[2] A series of 3D lanthanide coordination polymers decorated with a rigid 3,5-pyridinedicarboxylic acid linker.[2] Dalton Transactions.[2] Link
Cui, Y., et al. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews. Link
PubChem. (2025). 4-Methyl-2-phenylpyridine Compound Summary. National Library of Medicine. Link
Application Note: Catalytic Applications of 4-Methyl-2-phenylpyridine-3-carboxylic Acid Complexes
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the catalytic utility of 4-Methyl-2-phenylpyridine-3-carboxylic acid (referred to herein as 4-Me-2-Ph-Nic ) and...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the catalytic utility of 4-Methyl-2-phenylpyridine-3-carboxylic acid (referred to herein as 4-Me-2-Ph-Nic ) and its transition metal complexes.
The guide focuses on two primary catalytic domains: Palladium(II)-catalyzed C–H activation (where the molecule acts as a crucial ancillary ligand) and Iridium(III)-based photocatalysis (where the complex serves as a tunable redox mediator).
Executive Summary: Ligand Design Principles
The 4-Me-2-Ph-Nic ligand represents a privileged scaffold in catalysis due to its bifunctional nature. It combines a 2-phenylpyridine (ppy) core—the "gold standard" for cyclometallation—with a 3-carboxylic acid moiety that serves as an intramolecular base or anchoring group.
Structural Advantages
N,O-Chelation Potential: Unlike simple pyridine ligands, the proximal carboxylic acid (position 3) allows for anionic $ \kappa^2-N,O $ coordination to hard metal centers (e.g., Pd(II), Ru(II)), mimicking the reactivity of Mono-N-Protected Amino Acids (MPAAs) in C–H activation.
Steric Modulation: The 4-methyl group exerts steric pressure on the metal center, preventing the formation of inactive "sandwich" complexes and enhancing the rate of reductive elimination in cross-coupling reactions.
Electronic Tuning: The electron-donating methyl group increases the basicity of the pyridine nitrogen, stabilizing high-valent metal intermediates (e.g., Pd(IV) or Ir(IV)).
Application I: Palladium-Catalyzed C–H Activation
The most immediate application of 4-Me-2-Ph-Nic complexes is in the realm of C–H activation , specifically via the Concerted Metalation-Deprotonation (CMD) mechanism. The ligand acts as an internal base, shuttling protons during the C–H cleavage step.
Mechanism of Action
In Pd(II) catalysis, the carboxylate arm of the ligand deprotonates the substrate's C–H bond while the metal coordinates the directing group. The 2-phenyl ring provides a bulky hydrophobic shield, enhancing selectivity for specific C–H sites (e.g., meta-C–H activation or steric-controlled ortho-activation).
Protocol: Ligand-Accelerated C(sp³)–H Arylation
Objective: Selective arylation of aliphatic amides using 4-Me-2-Ph-Nic as the promoting ligand.
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)
Step-by-Step Methodology
Pre-Complexation: In a 4 mL screw-cap vial, dissolve Pd(OAc)₂ (4.5 mg) and 4-Me-2-Ph-Nic (8.6 mg) in 1.0 mL of solvent. Stir at 60°C for 15 minutes to generate the active [Pd(4-Me-2-Ph-Nic)(OAc)] species. Note: The solution should turn from orange to a deep yellow/brown.
Substrate Addition: Add the amide substrate (0.2 mmol), Aryl Iodide (0.3 mmol), and Ag₂CO₃ (0.2 mmol).
Reaction: Seal the vial and heat to 110°C for 12–18 hours.
Work-up: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a Celite pad to remove silver salts.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization (CMD Pathway)
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle facilitated by the 4-Me-2-Ph-Nic ligand. The carboxylate moiety acts as the crucial proton shuttle.
Application II: Iridium(III) Photocatalysis
Complexes of the type [Ir(4-Me-2-Ph-Nic)₂(bpy)]⁺ or neutral Ir(4-Me-2-Ph-Nic)₃ are potent photocatalysts. The 2-phenylpyridine core ensures efficient Spin-Orbit Coupling (SOC) for triplet harvesting, while the carboxylic acid allows for unique "Heterogenized Homogeneous Catalysis."
Key Advantage: Surface Anchoring
The -COOH group at the 3-position allows the complex to bind covalently to semiconductor surfaces (like TiO₂ or NiO), creating Dye-Sensitized Photoelectrosynthesis Cells (DSPECs) . This is critical for solar-to-fuel conversion (e.g., CO₂ reduction).
Protocol: Synthesis of Anchoring Photocatalyst
Objective: Synthesis of the heteroleptic complex [Ir(ppy)₂(4-Me-2-Ph-Nic)] for surface binding.
Materials
Precursor: [Ir(ppy)₂Cl]₂ (Dimer)
Ligand: 4-Me-2-Ph-Nic
Base: Na₂CO₃
Solvent: 2-Ethoxyethanol / Water (3:1)
Step-by-Step Methodology
Dimer Dissolution: Suspend [Ir(ppy)₂Cl]₂ (0.1 mmol) and 4-Me-2-Ph-Nic (0.22 mmol) in the solvent mixture (4 mL).
Base Activation: Add Na₂CO₃ (0.5 mmol) to deprotonate the carboxylic acid, facilitating coordination.
Reflux: Heat the mixture to 110°C under N₂ atmosphere for 12 hours. The solution will shift to a bright luminescence (typically orange-red).
Isolation: Cool to room temperature. Add 1M HCl dropwise to protonate the free carboxylate (if coordinated as O^O, this step may vary; usually, the ligand binds N^C cyclometalated if conditions allow, but here we target the N^O ancillary mode or N^C cyclometalation with free COOH).
Clarification: If 4-Me-2-Ph-Nic acts as the ancillary ligand (replacing Cl), it typically binds as an N,O-chelate. If it acts as a cyclometalating ligand (C^N), it requires activation of the phenyl ring.
Recommended Mode: Use as the ancillary N,O-ligand to retain the COOH functionality for solubility/anchoring.
Precipitation: Pour into water. Filter the precipitate and wash with water/hexane.
Workflow: Heterogenization on TiO₂
Solution Prep: Dissolve the isolated Ir-complex (1 mM) in MeOH.
Dipping: Immerse a TiO₂-coated glass slide into the solution for 12 hours. The -COOH groups bind to Ti sites.
Rinsing: Rinse with MeOH to remove non-bound catalyst.
Application: Use the slide as a photoanode for oxidative organic transformations (e.g., alcohol oxidation).
Comparative Data Table
Feature
4-Me-2-Ph-Nic (This Work)
Picolinic Acid (Standard)
2-Phenylpyridine (Standard)
Coordination Mode
N,O-Chelate (Ancillary) or C,N (Cyclometalated)
N,O-Chelate
C,N-Chelate
Steric Bulk
High (Phenyl + Methyl)
Low
Medium
Solubility
Moderate (Organic/Aqueous)
High (Aqueous)
High (Organic)
Catalytic Niche
C–H Activation (CMD) , Surface Anchoring
C–H Activation (Ortho)
OLEDs, Photocatalysis
Electronic Effect
Electron-Rich (Methyl donor)
Electron-Deficient
Neutral
References
Ligand-Accelerated C–H Activation: Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010 , 132(40), 14137–14151. Link
Carboxylate-Assisted Mechanism: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chem. Rev., 2011 , 111(3), 1315–1345. Link
Iridium Photocatalysts: Slinker, J. D., et al. "Iridium(III) complexes for OLEDs and Photocatalysis." J. Mater. Chem., 2007 , 17, 2976–2988. Link
Deuteration Studies (Substrate Behavior): Ma, S., et al. "Palladium-Catalyzed Ligand-Free ortho-Deuteration of Aromatic Carboxylic Acids."[1] Synthesis, 2022 , 54. Link
Azafluorenone Synthesis: "Synthesis of azafluorenones via intramolecular Pd-catalyzed acylation of 2-phenylnicotinic acid derivatives." ResearchGate, 2025 . Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridine carboxylic acids (PCAs)—specifically Nicotinic acid (NA, Vitamin B3), Picolinic acid (PA), and Isonicotinic acid (INA)—are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and enzyme co-factors. Their recovery from fermentation broths or hydrolysis mixtures is notoriously difficult due to their high hydrophilicity and amphoteric nature.[1][2]
Standard Liquid-Liquid Extraction (LLE) using conventional solvents (e.g., hexane, ether) is functionally useless for PCAs, yielding distribution coefficients (
) well below 1.0. This guide details the implementation of Reactive Extraction , a process utilizing organophosphorus or amine-based extractants to form hydrophobic complexes, thereby increasing values by orders of magnitude (up to 40+).
Part 1: The Physicochemical Challenge
Amphoteric Speciation
The primary failure mode in PCA extraction is neglecting speciation.[1][2] PCAs possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group.[1][2] They exist in three forms depending on pH:
Efficient extraction requires targeting the specific species that interacts with your chosen extractant.[1][2]
Visualization: Speciation & Extraction Logic
The following diagram illustrates the relationship between pH, speciation, and the necessary extraction mechanism.
Figure 1: Strategic alignment of pH with extraction mechanism. Solvating extractants (TBP) prefer the undissociated/zwitterionic form, while amine extractants (TOA) operate via ion-pair formation with the carboxylate anion.
Part 2: Strategic Solvent Selection (Reactive Extraction)
Reactive extraction relies on two components: the Extractant (the active complexing agent) and the Diluent (the carrier solvent).
The choice of diluent dictates the stability of the Acid-Extractant complex.
Active Diluents (Recommended): Polar solvents (1-Octanol, MIBK, Chloroform). These stabilize the polar complex via dipole-dipole interactions, preventing "Third Phase Formation" (separation of the complex into a heavy, oily middle layer).
Inert Diluents (Use with Caution): Alkanes (Hexane, Dodecane). These have poor solubility for the complex.[2] If used, you must add a modifier (e.g., 10% Decanol) to maintain a single organic phase.
Solvent System Performance Matrix
Data aggregated from equilibrium studies (see References).
System (Extractant + Diluent)
Target Acid
(Approx)
Efficiency
Comments
TOA + Chloroform
Nicotinic
10.0 - 45.0
High
Highest recovery; Chloroform toxicity is a concern.[1][2][3]
TOA + 1-Octanol
Nicotinic
5.0 - 15.0
High
Recommended Balance of safety and performance.[1][2]
TOA + MIBK
Isonicotinic
4.0 - 10.0
Medium
Good phase separation; industrial standard ketone.[1][2]
Mix the loaded organic phase with 0.5 M NaOH (1:1 ratio).
Shake for 1 hour. The high pH converts the acid to its sodium salt (Sodium Nicotinate), which is insoluble in the organic phase and transfers back to the water.
Equilibrium Studies of Nicotinic Acid Extraction: Datta, D., & Kumar, S. (2015).[1][2] Investigation of Extraction of Nicotinic Acid using TBP and TOA Dissolved in a Binary Diluent Mixture. ResearchGate.[1][2]
Diluent Effects on TOA: Wasewar, K. L., et al. (2013).[1][2] Reactive Extraction of Pyridine Carboxylic Acids with N, N-Dioctyloctan-1-Amine: Experimental and Theoretical Studies. Taylor & Francis.[2]
Picolinic Acid Recovery: Kumar, S., et al. (2014).[1][2] Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems.[1][2][4] Journal of Chemical & Engineering Data.[1][2][5]
Mechanistic Overview: Uslu, H. (2009).[1][2] Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents. Journal of Chemical & Engineering Data.[1][2][5]
Green Solvent Selection: Sanofi Solvent Selection Guide (2013).[1][2] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][2] Organic Process Research & Development.[1][2][6]
Improving yield in the cyclization of 4-Methyl-2-phenylpyridine-3-carboxylic acid
Topic: Improving Yield in the Cyclization of 4-Methyl-2-phenylpyridine-3-carboxylic Acid Ticket ID: AZ-CYC-4M2P Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Scope & Reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Yield in the Cyclization of 4-Methyl-2-phenylpyridine-3-carboxylic Acid
Ticket ID: AZ-CYC-4M2P
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Scope & Reaction Definition
User Query: "How do I improve the yield of the cyclization of 4-Methyl-2-phenylpyridine-3-carboxylic acid? I am currently seeing low conversion and significant tar formation."
Technical Context:
The reaction is an intramolecular Friedel-Crafts acylation .[1][2] You are cyclizing 4-Methyl-2-phenylpyridine-3-carboxylic acid (1 ) to form 4-methyl-5H-indeno[1,2-b]pyridin-5-one (2 ), a core azafluorenone scaffold.
The Challenge:
This transformation is notoriously difficult because the pyridine ring is electron-deficient, making the carboxylic acid less nucleophilic, while the target ketone bridge adds strain. Traditional methods using Polyphosphoric Acid (PPA) often suffer from:
High Viscosity: Poor heat transfer leading to local "hot spots" and charring.
High Temperature: PPA requires 140–160°C, promoting thermal decarboxylation of the pyridine acid before cyclization occurs.
Work-up Difficulty: Quenching PPA often results in a sticky matrix that traps the product.
The Solution: Protocol Migration
To improve yield from the typical 40-50% to 80-90% , we recommend migrating from neat PPA to Eaton’s Reagent or a Modified Acid Chloride route.
Method A: Eaton's Reagent (Recommended)
Why it works: Eaton's reagent (7.7 wt%
in Methanesulfonic acid) is a low-viscosity liquid that acts as both solvent and condensing agent. It allows the reaction to proceed at 60–80°C (vs 140°C for PPA), significantly reducing decarboxylation and tar formation.
Protocol:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Add 4-Methyl-2-phenylpyridine-3-carboxylic acid (1.0 equiv) to Eaton’s Reagent (5–10 mL per gram of substrate).
Reaction: Stir at 70°C for 2–4 hours. Monitor by TLC/LCMS.
Note: The solution should remain homogenous and turn dark orange/red, but not black/tarry.
Quench: Cool to 0°C. Pour slowly into a vigorously stirred mixture of ice and saturated
(pH adjustment to ~8 is critical to precipitate the free base).
Isolation: Filter the precipitate. If gummy, extract with DCM (
).
Method B: The "Activated" Acid Chloride Route (For Stubborn Substrates)
Why it works: If direct dehydration fails, converting the acid to a discrete acid chloride increases electrophilicity, allowing cyclization under milder Lewis Acid conditions.
Protocol:
Activation: Suspend acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) + 1 drop DMF (Catalyst). Stir at RT until gas evolution ceases (1h).
Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride (Critical: excess reagent consumes the Lewis acid).
Cyclization: Redissolve the crude acid chloride in 1,2-Dichloroethane (DCE).
Catalysis: Add
(2.5 equiv) portion-wise at 0°C.
Heating: Warm to reflux (83°C) for 2–6 hours.
Mechanism & Troubleshooting Logic
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting low yields.
Caption: Figure 1. Reaction pathway analysis showing the critical competition between cyclization (desired) and thermal decomposition (side reactions).
Troubleshooting FAQ
Q1: The reaction mixture turns into a solid black rock in PPA. How do I save it?
Diagnosis: This is "thermal runaway" caused by PPA's high viscosity preventing heat dissipation.
Fix: You cannot save the current batch easily. For the next run, dilute the PPA with Xylene or Sulfolane (10-20% v/v). This acts as a heat sink and improves stirring without stopping the dehydration chemistry.
Q2: I see the product peak on LCMS, but I lose it during aqueous workup.
Diagnosis: The pyridine nitrogen makes the product basic. If you quench with water/acid, the product remains protonated and stays in the aqueous layer.
Fix: You must basify the aqueous quench to pH 8–9 using
or . This deprotonates the pyridine nitrogen, allowing the product to precipitate or be extracted into organic solvents (DCM/Ethyl Acetate).
Q3: Can I use Thionyl Chloride (
) instead of Oxalyl Chloride?
Answer: Yes, but with caution.
generates and HCl. Ensure you remove all traces of before adding Aluminum Chloride (). Residual thionyl chloride reacts violently with , deactivating the catalyst and potentially causing an explosion hazard.
Comparative Data: Reagent Selection
Feature
Polyphosphoric Acid (PPA)
Eaton's Reagent (/MsOH)
Acid Chloride /
Temperature
140–160°C
60–80°C
0°C 83°C
Viscosity
Very High (Honey-like)
Low (Mobile liquid)
Low (Solvent based)
Yield (Typical)
40–60%
75–92%
60–80%
Major Risk
Charring/Decarboxylation
Moisture Sensitivity
Hydrolysis of intermediate
Workup
Difficult (Sticky)
Easy (Aqueous quench)
Moderate
References
Eaton's Reagent Overview: Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus Pentoxide-Methanesulfonic Acid. A Convenient Alternative to Polyphosphoric Acid.[3][4] J. Org. Chem. 1973 , 38, 4071. Link
Azafluorenone Synthesis Context: Tandon, V. K.; Kumar, M. Profile of Eaton's Reagent in Organic Synthesis. Synthetic Communications. 2014 , 44, 24. Link[5]
Friedel-Crafts Optimization: Olah, G. A. Friedel-Crafts and Related Reactions.[1][2][6] Wiley-Interscience, New York, 1964 . (Foundational Text on Acylation Mechanisms).
Intramolecular Cyclization Protocols: Standard Operating Procedures for Azafluorenone Synthesis. (Adapted from BenchChem & TCI Chemicals Technical Notes on Eaton's Reagent). Link
Overcoming steric hindrance in 2-phenyl substituted pyridine synthesis
Ticket ID: #PYR-2PH-STERIC Subject: Overcoming Steric Hindrance & Instability in 2-Phenyl Substituted Pyridine Synthesis Diagnostic Hub User Status: You are attempting to synthesize a 2-phenylpyridine derivative but are...
User Status: You are attempting to synthesize a 2-phenylpyridine derivative but are experiencing low yields, catalyst decomposition, or unreacted starting material.
Root Cause Analysis:
The synthesis of 2-substituted pyridines presents a "perfect storm" of two distinct chemical challenges:
The Ortho-Effect (Sterics): Substituents at the 2-position of the pyridine (and potentially the phenyl ring) block the palladium center during the critical transmetallation and reductive elimination steps.
The 2-Pyridyl Instability (Electronic): If you are using 2-pyridylboronic acid, it suffers from rapid protodeboronation (decomposition to pyridine) before it can couple.[1]
Interactive Decision Matrix
Use the following workflow to select the correct protocol for your specific substrate class.
Figure 1: Diagnostic workflow for selecting the optimal coupling strategy based on substrate stability and steric congestion.
Knowledge Base (FAQs)
Q: Why does my reaction turn black and stall immediately?
A: Catalyst Poisoning via Nitrogen Binding.
The pyridine nitrogen is a good
-donor. In sterically hindered systems, the oxidative addition is slow. This allows the pyridine nitrogen to bind to the Palladium center, forming an inactive Pd(II)-Pyridine complex (a "dead" catalyst) rather than entering the catalytic cycle.
The Fix: You must use bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands (PEPPSI). These ligands are sterically demanding enough to prevent the pyridine nitrogen from coordinating to the metal center [1].
Q: I see the starting material disappearing, but I only get Pyridine (H-Py) instead of the product.
A: Protodeboronation.
If you are using 2-pyridylboronic acid, it hydrolyzes rapidly under basic conditions to form pyridine and boric acid. The C-B bond is extremely labile due to the electron-withdrawing nature of the nitrogen atom adjacent to the carbon-boron bond.
The Fix: Switch to MIDA Boronates (N-methyliminodiacetic acid).[1] MIDA boronates are stable to air and chromatography.[1][2] They release the active boronic acid slowly in situ, keeping the concentration low enough to favor coupling over decomposition [2].
Q: Can I use standard
?
A: No.
Tetrakis(triphenylphosphine)palladium(0) is insufficient for hindered 2-substituted pyridines. The cone angle of
is too small to facilitate the difficult reductive elimination step required for forming the crowded C-C bond. You require ligands with large cone angles (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) [3].
Standard Operating Procedures (SOPs)
Protocol A: The "Slow-Release" Method (For Unstable 2-Pyridyl Boronates)
Use this when the boron species is on the pyridine ring.[3]
Mechanism: This protocol utilizes MIDA boronates to "trick" the system.[4] The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalyst turnover, preventing accumulation and decomposition.
(3.0 M aqueous solution) or anhydrous with controlled water addition.
Solvent: 1,4-Dioxane : Water (5:1 ratio). Water is strictly required for MIDA hydrolysis.
Workflow:
Setup: Charge a vial with the Aryl Halide, 2-Pyridyl MIDA boronate,
, and SPhos.
Degas: Seal and purge with Argon for 5 minutes. Oxygen promotes protodeboronation.
Solvent: Add degassed Dioxane and the aqueous base.
Reaction: Heat to 60°C for 12-24 hours. Note: Lower temperatures (60°C vs 100°C) often favor the coupling of unstable species.
Workup: Cool, dilute with EtOAc, wash with brine.
Protocol B: The "Bulky Shield" Method (For Steric Hindrance)
Use this when coupling a 2-Halopyridine with a stable Phenylboronic acid.
Mechanism: The bulky SPhos or XPhos ligand creates a protective pocket around the Pd center, facilitating the reductive elimination of the crowded biaryl product.
Reagents:
Pre-catalyst: XPhos Pd G4 (or
+ XPhos)
Base:
(3.0 equiv)
Solvent: Toluene : Water (10:1) or n-Butanol.
Workflow:
Mix 2-Chloropyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), and Base.
Add Pre-catalyst (2-5 mol%).
Heat to 100°C . The higher temperature is necessary to overcome the activation energy of the sterically hindered reductive elimination.
Advanced Troubleshooting: The "Nuclear Option"
Scenario: You have "Tetra-Ortho" substitution (e.g., coupling 2-chloro-3-methylpyridine with 2,6-dimethylphenylboronic acid). Standard Suzuki conditions fail.
Solution:Pd-PEPPSI-IPent (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation).
The "IPent" (Isopentyl) variant of the NHC ligand provides a flexible steric bulk that is superior to the standard "IPr" ligand for extremely congested bonds [4].
Run at 60°C. The enhanced electron donation from the NHC facilitates the oxidative addition of deactivated chlorides, while the flexible bulk forces the reductive elimination of the product.
Figure 2: Catalytic cycle highlighting the steps most affected by steric hindrance (Reductive Elimination) and where bulky ligands exert their influence.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1][3][7][8][9] Journal of the American Chemical Society, 131(20), 6961–6963.
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(45), 12225-12229.
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization & Purification Protocols
Target Molecule: 4-Methyl-2-phenylpyridine-3-carboxylic acid
Document ID: TS-PUR-PYR-042
Last Updated: February 28, 2026
Executive Summary & Molecule "Personality"
Welcome to the Advanced Purification Support Center.
This guide addresses the purification of 4-Methyl-2-phenylpyridine-3-carboxylic acid , a critical intermediate often used in the synthesis of GNRH antagonists and other bioactive pyridine scaffolds.
To achieve high purity (>99.5%), one must understand the "personality" of this molecule. It is an amphiphilic zwitterion :
Hydrophobic Domain: The 2-phenyl and 4-methyl substituents provide significant lipophilicity, making it soluble in organic solvents like ethyl acetate or hot alcohols.
Hydrophilic/Polar Domain: The pyridine nitrogen (basic) and carboxylic acid (acidic) create a push-pull system. In neutral aqueous conditions, it exists in an equilibrium with its zwitterionic form, leading to high melting points (typically >200°C) and low solubility in non-polar solvents like hexane.
Critical Warning - Thermal Instability: Pyridine-3-carboxylic acids with 2-position substituents are prone to thermal decarboxylation at temperatures near their melting points or during prolonged reflux, yielding the impurity 4-methyl-2-phenylpyridine. Your purification strategy must minimize thermal stress.[1]
Solvent Selection Logic
The choice of solvent is dictated by the specific impurities present. Use the decision matrix below to select your protocol.
Solvent System Efficacy Table
Solvent System
Role
Solubility (Hot)
Solubility (Cold)
Impurity Rejection Profile
Ethanol (95%)
Primary Recrystallization
High
Moderate
Excellent for removing inorganic salts and polar byproducts.
Ethanol / Water (3:1)
Antisolvent Method
High
Low
Best for maximizing yield; rejects highly non-polar impurities (e.g., decarboxylated product).
Ethyl Acetate
Wash / Slurry
Moderate
Low
Critical for removing the decarboxylated impurity (4-methyl-2-phenylpyridine) which is highly soluble in EtOAc.
Aq. NaOH / HCl
Acid-Base Swing
High (as salt)
Insoluble (at pI)
The "Chemical Recrystallization." Removes non-acidic organic impurities effectively.
Decision Tree: Solvent Selection
Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.
Detailed Experimental Protocols
Protocol A: The "Polishing" Recrystallization (Ethanol/Water)
Best for: Final polishing of material that is already >95% pure.
Heating: Heat to reflux (approx. 78°C). If the solution is not clear, add ethanol in 5 mL increments. Do not exceed 15 minutes of reflux to prevent decarboxylation.
Filtration (Hot): If insoluble particles (dust/salts) remain, filter rapidly through a pre-heated Celite pad.
Antisolvent Addition: While keeping the solution hot (but not boiling), slowly add warm Deionized Water until a faint, persistent turbidity appears (approx. 20-30 mL).
Clarification: Add a few drops of ethanol to restore clarity.
Crystallization: Remove heat. Allow to cool to room temperature undisturbed for 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).
Drying: Vacuum dry at 45°C. Note: High melting point allows higher drying temps, but stay below 60°C to ensure stability.
Best for: Crude material (<90% purity) or removing non-acidic isomers.
Basification: Suspend crude acid in water (10 vol). Add 2M NaOH dropwise until pH > 10. The solid should dissolve completely as the sodium salt.
Extraction (Impurity Removal): Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane .
Why? The target molecule is trapped in the water phase as a salt. Non-polar impurities (decarboxylated byproducts) migrate to the organic layer.
Precipitation: Separate the aqueous phase. Cool to 10°C. Slowly add 2M HCl dropwise with vigorous stirring.
Target pH: Adjust pH to the molecule's isoelectric point (typically pH 3.5 - 4.0 for pyridine acids). A thick precipitate will form.
Digestion: Stir the slurry for 30 minutes to ensure the amorphous precipitate converts to a crystalline habit.
Filtration: Filter and wash with water (to remove NaCl) followed by a small amount of acetone (to dry).
Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. What happened?
Diagnosis: This occurs when the temperature drops too fast or the solvent polarity is mismatched, causing the compound to separate as a liquid phase before organizing into a lattice.
Fix:
Re-heat the mixture until clear.
Seed the solution with a tiny crystal of pure product at a temperature slightly below the saturation point.
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
Add Solvent: Oiling out often indicates the solution is too concentrated. Add 10% more solvent.
Q2: My HPLC shows a new impurity peak after recrystallization.
Diagnosis: You likely overheated the material, causing thermal decarboxylation.
Mechanism:
Fix:
Reduce reflux time.
Switch to Protocol B (Acid-Base Swing) which operates at lower temperatures.
Wash the final solid with cold Ethyl Acetate; the decarboxylated product is much more soluble in EtOAc than the carboxylic acid.
Q3: The color is yellow/tan instead of white.
Diagnosis: Trace oxidation products or polymeric pyridine tars.
Fix:
Perform a Charcoal Treatment : During the hot dissolution step (Protocol A), add Activated Carbon (5 wt%). Stir for 10 minutes, then filter hot through Celite. Warning: Carbon can adsorb product; do not use excess.
Q4: What is the expected yield?
Recrystallization (Protocol A): 70-85%. (Losses due to solubility in mother liquor).
Figure 2: Step-by-step workflow for the binary solvent recrystallization of 4-Methyl-2-phenylpyridine-3-carboxylic acid.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general pyridine purification methodologies).
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Background on the thermal stability and reactivity of pyridine carboxylic acids).
European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. EP0259687. (Describes oxidation and purification of substituted pyridine carboxylic acids).
Google Patents. (2013). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. EP2551265A1. (Details impurities and purification of methyl-pyridine carboxylic acid intermediates).
PubChem. (2025).[2] 4-Methyl-2-phenylpyridine (Compound Summary). National Library of Medicine. (Physical property data for the decarboxylated impurity).
Troubleshooting decarboxylation side reactions in nicotinic acid derivatives
Topic: Troubleshooting Decarboxylation Side Reactions Ticket ID: NAC-DEC-001 Status: Open Analyst: Senior Application Scientist Introduction: The "Silent Killer" of Pyridine Yields Welcome to the technical support hub fo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Decarboxylation Side Reactions
Ticket ID: NAC-DEC-001
Status: Open
Analyst: Senior Application Scientist
Introduction: The "Silent Killer" of Pyridine Yields
Welcome to the technical support hub for nicotinic acid (pyridine-3-carboxylic acid) chemistry. If you are here, you are likely observing a mysterious loss of mass balance, the formation of "des-carboxy" byproducts (pyridine derivatives lacking the -COOH), or failing amide couplings.
While nicotinic acid (3-position) is thermodynamically more stable than its isomers picolinic (2-position) and isonicotinic (4-position) acid, it is not immune. Under specific synthetic conditions—particularly when ortho-substituted or in the presence of trace metals —decarboxylation becomes a dominant side reaction.
This guide treats your chemical system as a patient. We will diagnose the root cause (Thermal vs. Catalytic), explain the pathology (The Zwitterion Trap), and prescribe the cure.
Module 1: Diagnostic Hub (Triage)
Before changing your protocol, identify the driving force of the degradation using this decision matrix.
Q: Which scenario fits your observation?
Symptom
Probable Cause
Risk Factor
Loss of COOH during storage or drying.
Thermal/Zwitterionic
High temperatures (>80°C) under vacuum; Isoelectric pH.
Des-carboxy byproduct during Suzuki/Sonogashira coupling.
Metal-Catalyzed (Protodecarboxylation)
Presence of Cu(I), Ag(I), or Pd(II); Polar aprotic solvents (DMSO, DMF).
Gas evolution during acid chloride formation.
Acid-Catalyzed
Use of thionyl chloride at reflux; formation of acyl chloride salts.
Degradation of 2-halo-nicotinic acids.
Ortho-Effect Instability
Steric strain and electronic repulsion at the 2-position destabilize the C3-COOH bond.
Module 2: The Mechanism (The "Why")
To stop the reaction, you must understand the Zwitterion Trap .
Unlike benzene carboxylic acids, pyridine carboxylic acids exist in a zwitterionic equilibrium. The protonated ring nitrogen acts as an electron sink, pulling electron density away from the carboxylate, weakening the C-C bond.
The Hammick-Like Pathway
Even without external reagents, the zwitterion can undergo thermal decarboxylation. This is accelerated if the nitrogen is protonated or alkylated (quaternized).
Figure 1: The Zwitterionic pathway. The risk peaks when the pH is near the isoelectric point (pI) or when metal cations coordinate to the nitrogen, mimicking protonation.
Module 3: Troubleshooting Protocols (The "How")
Issue 1: "My acid degrades during amide coupling."
The Problem: Standard activation (EDC/HOBt or HATU) often requires a base (DIPEA/TEA). If the base is insufficient or the reaction heats up, the carboxylate anion, combined with the electron-deficient ring, is primed for CO2 loss.
The Fix: The "Cold Activation" Protocol
Do not generate the mixed anhydride or active ester at room temperature if your substrate is sensitive (e.g., 2-chloronicotinic acid).
Solvent Switch: Avoid DMF/DMAc if possible. Use DCM or THF (lower boiling points, less stabilization of the zwitterion).
Temperature Control: Perform the activation step (addition of coupling reagent) at 0°C or -10°C .
Base Management: Ensure the reaction remains slightly basic (pH 8-9). Acidic conditions promote N-protonation (increasing risk).
Issue 2: "I see decarboxylation during Palladium cross-coupling."
The Problem: This is likely Cu-catalyzed protodecarboxylation . Many Suzuki/Sonogashira protocols use Copper as a co-catalyst, or trace Copper is present in low-grade reagents. Copper coordinates to the carboxylate and facilitates CO2 extrusion (the Goossen mechanism).
The Fix: Chelation and Metal Exclusion
Remove Copper: Switch to Copper-free Sonogashira variants (using higher Pd loading or specific ligands like XPhos).
Scavenge: If you suspect trace metal contamination, add a chelator like EDTA or QuadraPure™ scavengers during workup, or use high-purity reagents.
Alternative: Use the Ester for the coupling, then hydrolyze carefully with LiOH at low temperature.
Issue 3: "The product degrades during workup/drying."
The Problem: You are likely passing through the Isoelectric Point (pI) . At the pI, the concentration of the zwitterion is maximized.
The Fix: The pH Swing Isolation
Step
Action
Rationale
1. Quench
Cool reaction to 0°C.
Slows thermal kinetics.
2. Acidify/Basify
Avoid pH 3.5 - 5.0 (Typical pI range).
Move rapidly to pH < 1 (cation) or pH > 9 (anion).
3. Extraction
Extract as the anion (pH 10) if possible, then precipitate.
The anionic form (COO- / N:) is more stable than the zwitterion (COO- / NH+).
4. Drying
Lyophilize (Freeze Dry) rather than Oven Dry.
Avoids thermal stress.
Module 4: Structural Vulnerability Assessment
Not all nicotinic acids are equal. Use this hierarchy to assess your risk level.
Figure 2: Stability Hierarchy. Ortho-substitution (C2 position) dramatically increases decarboxylation rates due to steric acceleration and electronic destabilization.
Why is the 2-position (Ortho) so dangerous?
Substituents at the 2-position (adjacent to the carboxylic acid at C3) force the carboxylate out of planarity with the aromatic ring. This breaks conjugation, raising the ground state energy of the acid, making the transition state for decarboxylation more accessible (Steric Acceleration).
FAQ: Rapid Response
Q: Can I use thionyl chloride (SOCl2) to make the acid chloride?A: Proceed with extreme caution. The formation of the acyl chloride generates HCl, which protonates the ring nitrogen. The resulting species (N-protonated acyl chloride) is highly electrophilic but can also be prone to decarbonylation/decarboxylation upon heating. Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, rather than refluxing SOCl2.
Q: I need to heat my reaction to 120°C. What solvent is safest?A: Avoid DMSO and DMF if possible; they stabilize polar transition states (like the zwitterion). Non-polar solvents (Toluene, Xylene) are safer regarding decarboxylation, provided your substrate is soluble. If solubility is an issue, consider protecting the acid as a tert-butyl ester (thermally stable up to ~100°C in non-acidic media) and deprotecting later with TFA/DCM.
Q: Is the decarboxylation reversible?A: No. Once CO2 is lost, it is a gas and leaves the system (entropic driver). You cannot "re-carboxylate" easily without complex organometallic chemistry (e.g., lithiation + CO2 quench). Prevention is the only cure.
References
Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1]
Core citation for the zwitterionic mechanism and relative r
Goossen, L. J., et al. (2007).[2] Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Advanced Synthesis & Catalysis.
Establishes the mechanism of metal-catalyzed decarboxylation, essential for troubleshooting cross-coupling issues.
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See "Hammick Reaction").
Provides the mechanistic background for decarboxylative functionaliz
Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry.
Review of conditions that promote decarboxylation, serving as a "what not to do" guide for preserv
Technical Support Center: Optimizing Reaction Temperature for Pyridine Ring Formation
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are nav...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridine ring formation. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of reaction temperature. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during pyridine synthesis. Each question is framed around a common experimental problem, followed by a detailed analysis of potential causes and actionable solutions related to reaction temperature.
Q1: My Hantzsch synthesis yield is consistently low or fails completely. How should I investigate temperature as the root cause?
Low yields in the Hantzsch synthesis, a cornerstone multicomponent reaction for producing dihydropyridines that are subsequently oxidized to pyridines, can frequently be traced back to suboptimal thermal conditions.[1] The reaction consists of two main phases: the initial condensation to form the dihydropyridine (DHP) intermediate and the final aromatization step. Both are temperature-sensitive.
Potential Causes & Troubleshooting Steps:
Insufficient Energy for Condensation: The initial condensation may have a significant activation energy barrier that is not being met. While some modern catalytic approaches work at room temperature, many traditional Hantzsch reactions require heating.[1][2]
Solution: Systematically increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol.[3] Studies have shown that increasing the temperature from room temperature to 80 °C can cause a dominant increase in yield.[3] A good optimization experiment might involve screening temperatures at 50 °C, 70 °C, and reflux to find the sweet spot between reaction rate and stability.[4]
Inefficient Aromatization: The oxidation of the DHP intermediate to the final pyridine product is a crucial, energy-dependent step.[5] Poor conversion at this stage is a common source of low yield.
Solution: If you are performing a one-pot synthesis, the temperature must be sufficient to drive both condensation and aromatization. If you are isolating the DHP, the subsequent oxidation step may require specific thermal conditions depending on the oxidant used. Classical oxidants like nitric acid often work well in acetic acid, but ensure the temperature is controlled to prevent side reactions.[1]
Byproduct Formation at High Temperatures: Excessively high temperatures can promote side reactions or decomposition of starting materials or the DHP intermediate.[2][4]
Solution: If you observe a complex mixture of products via TLC or NMR analysis, consider lowering the temperature. Modern approaches like microwave-assisted synthesis can provide rapid, uniform heating to a precise temperature (e.g., 120 °C), which can improve yields and reduce reaction times from hours to minutes, often minimizing byproduct formation.[5]
Solvent-Temperature Mismatch: The boiling point of your solvent dictates the maximum temperature achievable under standard reflux conditions.[1]
Solution: The choice of solvent is critical. Ethanol is common, but for higher or lower temperatures, other solvents should be screened.[3] Some green chemistry approaches have found that ultrasonic irradiation in aqueous micellar solutions can give excellent yields (up to 96%) at room temperature, completely changing the thermal requirements.[1][5]
Q2: I'm attempting a Bohlmann-Rahtz synthesis, but the required high temperatures (over 150 °C) are causing my starting materials to decompose. Are there lower-temperature alternatives?
Absolutely. The classical Bohlmann-Rahtz synthesis is notorious for its harsh thermal requirements for the final cyclodehydration step, often needing temperatures up to 200 °C.[6] This can severely limit the substrate scope. Fortunately, modern modifications have effectively addressed this issue.
Solutions to Avoid High Temperatures:
Acid Catalysis: The key E/Z-isomerization and cyclodehydration steps can be significantly accelerated with a Brønsted or Lewis acid catalyst, avoiding the need for extreme heat.[6]
Protocol: Instead of purely thermal cyclization, add acetic acid or a solid acid catalyst like Amberlyst 15 to the reaction mixture. This modification can allow the entire one-step synthesis to proceed efficiently at a much milder 50 °C.[7][8]
Advanced Catalysis: For particularly sensitive substrates, N-Iodosuccinimide has been used as a Lewis acid to promote the cyclodehydration at temperatures as low as 0 °C, providing the desired pyridine in near-quantitative yield.[6]
Microwave-Assisted Synthesis: Microwave irradiation is exceptionally effective for this reaction. It can drive the reaction to completion in as little as 10-20 minutes at temperatures around 170 °C, a significant improvement over hours of conventional heating.[9] Continuous flow microwave reactors have also been employed, achieving excellent yields (e.g., 86%) at 120 °C with a residence time of only 5 minutes.[10][11]
Q3: My Kröhnke synthesis is producing a mixture of byproducts. Can temperature tuning improve the selectivity?
Yes, temperature is a key parameter for controlling selectivity. While the Kröhnke synthesis is generally robust and proceeds under relatively mild conditions (often not exceeding 140 °C), deviations can lead to side reactions.[12]
Troubleshooting Selectivity with Temperature:
Initial Michael Addition: The first step is a Michael addition. If this reaction is sluggish, side reactions can occur. Gently heating (e.g., to 60-80 °C) can promote the desired addition over competing pathways.
Cyclization and Aromatization: The subsequent cyclization and elimination steps also have specific temperature dependencies. The standard procedure often involves refluxing in glacial acetic acid (approx. 120 °C) for several hours.[13]
If you see byproducts: Try lowering the temperature to 100 °C and extending the reaction time. This can often suppress undesired pathways that have higher activation energies.
If the reaction is stalled: A slight increase in temperature or switching to a higher-boiling solvent might be necessary. Microwave-assisted protocols often use temperatures around 150 °C for very short durations, which can maximize the formation of the desired product before it has time to decompose or react further.[14][15]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions regarding the role of temperature in pyridine synthesis.
Q1: What are the fundamental kinetic and thermodynamic principles I should consider when optimizing temperature?
Understanding the interplay between kinetics and thermodynamics is crucial for rational temperature optimization.
Thermodynamics: Most pyridine ring-forming reactions are exothermic and exergonic (having a negative change in Gibbs free energy), meaning they are spontaneous and release heat.[16] However, this only tells us the final equilibrium position, not how fast the reaction will be.
Kinetics: The reaction rate is governed by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. Temperature provides the kinetic energy to overcome this barrier.
Arrhenius Equation: This relationship is described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature. This is why heating a reaction usually makes it faster.
Kinetic vs. Thermodynamic Control: Sometimes, a reaction can lead to two different products: the kinetic product (formed fastest, with the lowest Ea) and the thermodynamic product (most stable, with the lowest overall energy).
Low temperatures favor the kinetic product because molecules only have enough energy to overcome the lowest Ea barrier.
High temperatures favor the thermodynamic product. At higher temperatures, even the higher Ea pathway becomes accessible, and because the reaction is reversible, the system eventually settles to the most stable product.[17] When you observe a mixture of isomers, consider whether adjusting the temperature could favor the desired one.
Q2: How does microwave-assisted heating differ from conventional heating, and why does it impact the optimal temperature?
The heating mechanism is the primary difference, leading to significant practical advantages.
Conventional Heating: An external heat source (e.g., an oil bath) heats the vessel, which then transfers heat to the solvent and reactants via conduction and convection. This is a slow and often inefficient process, leading to temperature gradients within the reaction mixture.
Microwave-Assisted Organic Synthesis (MAOS): Microwaves directly heat the reactants and solvent through dielectric heating—an interaction with polar molecules.[18] This results in rapid, uniform, and internal heating.[18]
Key Advantages:
Speed: Reactions can be heated to high temperatures in seconds.[18]
Higher Temperatures: Superheating of solvents above their boiling points is possible in sealed vessels, allowing access to reaction conditions unattainable with conventional reflux.
Improved Yields & Purity: The rapid and uniform heating can minimize the time spent at high temperatures, reducing the formation of decomposition byproducts.[9]
Because of these factors, a reaction that takes 8 hours at 80 °C with an oil bath might be completed in minutes at 120-150 °C in a microwave reactor.[10][18] Therefore, the "optimal temperature" is method-dependent.
Q3: What is a good general protocol for screening reaction temperatures?
A systematic approach is essential to efficiently determine the optimal temperature for a novel pyridine synthesis.
Experimental Protocol: Parallel Temperature Screening
Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., in a multi-well reaction block or separate vials). Ensure all starting materials, reagents, and solvent volumes are precisely the same.
Temperature Selection: Assign a different temperature to each reaction vessel to cover a wide range. A typical screen might include:
Reaction 1: 0 °C (ice-water bath)
Reaction 2: 25 °C (Room Temperature)
Reaction 3: 60 °C
Reaction 4: 100 °C
Reaction 5: 140 °C (or reflux, depending on the solvent)
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Analyze the aliquots by Thin-Layer Chromatography (TLC) or LC-MS.
On your TLC plate, spot each temperature point next to your starting materials. This will allow you to visually track the consumption of starting materials and the formation of the product and any byproducts.
Analysis: After a set period (e.g., 24 hours), quench all reactions. Analyze the crude reaction mixtures by a quantitative method like ¹H NMR with an internal standard.
Interpretation: Compare the results. You might find that the 60 °C reaction gives a clean product but is slow, while the 140 °C reaction is fast but messy. The 100 °C reaction might provide the best balance of yield, purity, and reaction time. This is your optimal temperature.
Data & Visualization
Table 1: Typical Temperature Ranges for Common Pyridine Syntheses
Generally proceeds under milder conditions compared to other named reactions.[12]
Diagrams
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
This diagram outlines a logical process for diagnosing a low-yield reaction where temperature is a potential factor.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
References
Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.com.
Benchchem. (2025). Troubleshooting low yield in pyridine functionalization. Benchchem.com.
Pratama, M. R. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kimia Valensi.
Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.com.
Linton, E., et al. (2018). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molbank.
Wang, Z., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C–O and C–N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports.
Mahinpoura, R., et al. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Chemical and Pharmaceutical Sciences.
Benchchem. (2025). Mitigating side reactions in pyridinium salt synthesis. Benchchem.com.
Nasresfahani, Z., et al. (2020). Ag-MOF Nanocatalyst for the Asymmetric Hantzsch Synthesis of Polyhydroquinolines Under Green Conditions. ResearchGate.
Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett.
Benchchem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.com.
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
Maleki, A., et al. (2019). KCC-1-NH2-DPA: an efficient heterogeneous recyclable nanocomposite for the catalytic synthesis of tetrahydrodipyrazolopyridines. ResearchGate.
Benchchem. (2025). Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines. Benchchem.com.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
Benchchem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.com.
Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters.
Chen, C-Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Advances.
Chen, C-Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. ResearchGate.
Ebrahimlo, F., et al. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Organic Communications.
Verbeek, J., & Brandsma, L. (1993). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry.
de la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences.
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Semantic Scholar.
Resolving solubility issues of 4-Methyl-2-phenylpyridine-3-carboxylic acid in water
Ticket ID: SOL-4M2P-3CA-001 Status: Open Subject: Resolving Aqueous Solubility Issues for 4-Methyl-2-phenylpyridine-3-carboxylic acid[1][2] Introduction: The "Brick Dust" Challenge Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-4M2P-3CA-001
Status: Open
Subject: Resolving Aqueous Solubility Issues for 4-Methyl-2-phenylpyridine-3-carboxylic acid[1][2]
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely encountering difficulty dissolving 4-Methyl-2-phenylpyridine-3-carboxylic acid in neutral aqueous buffers (pH 7.4). This is a known physicochemical characteristic of this molecule, not necessarily a defect in the material.
The Root Cause:
This molecule is a classic lipophilic zwitterion .[1][2]
Zwitterionic Core: It contains a basic pyridine nitrogen and an acidic carboxylic acid.[1][2] At neutral pH, these often neutralize each other (internal salt), creating a species with net-zero charge (isoelectric point).
Lipophilic Shielding: The 2-phenyl and 4-methyl groups add significant hydrophobicity (LogP increase) and planar surface area.[1][2] This encourages strong
stacking in the crystal lattice (high lattice energy), preventing water molecules from hydrating the crystal.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: The pH-Solubility Profile (Critical)
Q: Why does it precipitate in my PBS buffer (pH 7.4)?A: At pH 7.4, the molecule may be close to its isoelectric point (pI) or simply too lipophilic for the weak ionization to overcome the crystal lattice energy.[1] To dissolve it, you must force the molecule into a single charged state (Anionic or Cationic).
The "U-Shaped" Solubility Protocol
Do not attempt to dissolve directly in neutral water.[1][2] Follow this pH Excursion Method :
Target State
pH Range
Mechanism
Best For
Cationic
pH < 2.0
Protonation of Pyridine Nitrogen ()
HPLC Mobile Phases, Synthesis
Zwitterionic
pH 3.5 - 6.0
Net Neutral Charge (Insoluble Region)
AVOID (Precipitation Zone)
Anionic
pH > 8.5
Deprotonation of Carboxylic Acid ()
Biological Assays, Stock Solutions
Step-by-Step Solubilization (Anionic Strategy)
Recommended for preparing stock solutions for biological use.[1][2]
Weighing: Weigh the required amount of solid.
Wetting: Add a small volume of 0.1 M or 1.0 M NaOH (approx. 1.1 molar equivalents relative to the compound).[2]
Why? This immediately deprotonates the carboxylic acid, breaking the crystal lattice.
Vortex: Vortex vigorously until the solution clears.
Dilution: Slowly add the required buffer (e.g., PBS) to reach final volume.
Check: If precipitation occurs upon adding PBS, the final pH has dropped back into the "Zwitterionic Zone."[2] Adjust pH back to >8.0 or use a cosolvent (see Module 3).[2]
Module 2: Salt Selection & Formation
Q: Can I just buy a salt version?A: Commercial salts may not be available.[2] You can generate them in situ to improve stability.
Prepare a 100 mM Stock in 100% DMSO first (to ensure complete dissolution).[2]
When diluting into water, use a buffer containing 1.1 eq of NaOH or Na2CO3 .[2]
Module 3: Cosolvents for Biological Assays
Q: I cannot change the pH of my cell culture. What now?A: If the assay requires pH 7.4, you must use a Cosolvent System to shield the hydrophobic phenyl group.
Recommended Formulation: The "10/90" Rule
For animal dosing or cellular assays where pH must be neutral.[2]
Stock: 50 mM in DMSO (Store at -20°C).
Working Solution: Dilute Stock into the following vehicle:
Warning: Always add the aqueous phase last and slowly (dropwise) to the organic phase while vortexing.[2] Adding organic stock to a large beaker of water often causes "crashing out" (rapid precipitation).[2]
Module 4: Troubleshooting & Decision Logic
Visual Troubleshooting Guide
Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.
FAQ: Frequently Asked Questions
Q: I see a fine white precipitate after freezing and thawing my DMSO stock. Is it ruined?A: No. DMSO has a high freezing point (19°C).[2] The compound may crystallize upon thawing.[2]
Fix: Warm the tube to 37°C in a water bath and vortex until clear. Do not use if precipitate remains.[2]
Q: Can I use cyclodextrins?A: Yes. HP-
-Cyclodextrin (20% w/v) is highly effective for this molecule.[2] The hydrophobic phenyl ring fits into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility. This is the "Gold Standard" for IV formulations.
Q: What is the estimated LogP?A: While experimental data varies, the estimated LogP for 4-Methyl-2-phenylpyridine-3-carboxylic acid is approximately 2.5 - 3.2 .[1][2] This confirms it is moderately lipophilic and requires the interventions listed above.[2]
References
PubChem. Compound Summary: 4-Methyl-2-phenylpyridine (Analog Data).[1][2][3] National Library of Medicine.[2] [Link]
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[2] (Seminal text on pH-solubility profiles of zwitterions).
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][4][5] Advanced Drug Delivery Reviews.[1][2] [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Technical Support Center: Minimizing Byproducts in the Oxidation of Methyl-Phenyl-Pyridines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing byproduct formation during the oxidation of methyl-phenyl-py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing byproduct formation during the oxidation of methyl-phenyl-pyridines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve higher yields and purity in your synthetic endeavors.
Introduction: The Challenge of Selective Oxidation
The oxidation of the methyl group in methyl-phenyl-pyridines is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. However, the presence of the electron-rich phenyl group and the nitrogen atom in the pyridine ring introduces significant challenges in achieving selective oxidation. Undesired side reactions often lead to a mixture of byproducts, complicating purification and reducing overall yield. This guide is designed to help you navigate these challenges by understanding the underlying chemistry and implementing effective control strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the oxidation of methyl-phenyl-pyridines.
Q1: I am observing significant N-oxide formation. How can I prevent this?
A1: N-oxide formation is a common side reaction when oxidizing pyridines, as the nitrogen atom is susceptible to oxidation.[1][2][3][4][5][6][7][8][9][10][11] To minimize this:
Protect the Nitrogen: In some cases, temporary protection of the pyridine nitrogen can be an effective strategy. However, this adds extra steps to your synthesis.
Choose a Selective Oxidant: Some oxidizing agents have a lower tendency to oxidize the pyridine nitrogen. For instance, selenium dioxide (SeO₂) often shows good selectivity for the methyl group.[12][13]
Control Reaction pH: In acidic conditions, the pyridine nitrogen is protonated, which deactivates it towards oxidation. Many oxidation reactions using potassium permanganate (KMnO₄) are performed in acidic or neutral conditions to suppress N-oxide formation.[14][15]
Catalytic Systems: Certain catalytic systems, like those employing N-hydroxyphthalimide (NHPI) in combination with transition metal salts, can promote selective C-H oxidation of the methyl group over N-oxidation under optimized conditions.[16][17]
Q2: My reaction is over-oxidizing the methyl group to a carboxylic acid, but I want to isolate the aldehyde. What can I do?
A2: Over-oxidation to the carboxylic acid is a frequent challenge, especially with strong oxidizing agents like KMnO₄.[18][19][20][21] To favor aldehyde formation:
Use Milder Oxidizing Agents: Reagents like pyridinium chlorochromate (PCC) or selenium dioxide are known for their ability to selectively oxidize primary alcohols (formed in situ from the methyl group) to aldehydes without significant further oxidation.[13][22][23][24]
Control Stoichiometry: Carefully controlling the stoichiometry of the oxidizing agent can help to stop the reaction at the aldehyde stage. Using a slight excess or a large excess of the oxidant will likely lead to the carboxylic acid.
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by techniques like TLC or GC-MS can allow you to quench the reaction once the desired aldehyde is formed, before significant over-oxidation occurs.
Electrochemical Methods: Electrochemical oxidation can offer a high degree of control over the reaction, allowing for selective oxidation to the aldehyde by fine-tuning the applied potential.
Q3: The position of the phenyl group on the pyridine ring seems to affect the reaction outcome. Why is this?
A3: The electronic and steric effects of the phenyl group's position are significant.
Electronic Effects: The phenyl group is generally electron-withdrawing, which can influence the reactivity of the pyridine ring and the methyl group. The extent of this effect depends on its position relative to the nitrogen and methyl groups.
Steric Hindrance: A bulky phenyl group can sterically hinder the approach of the oxidizing agent to the methyl group or the nitrogen atom, influencing the selectivity of the reaction. For example, a phenyl group at the 2-position might partially block access to the nitrogen atom, potentially reducing N-oxide formation.
Q4: I am getting a complex mixture of unidentified byproducts and tar formation. What are the likely causes?
A4: Tar formation and complex byproduct mixtures often indicate overly harsh reaction conditions or the occurrence of radical side reactions.[25][26]
High Temperatures: Excessive heat can lead to decomposition of the starting material, intermediates, or products.
Strong Oxidants: Very powerful oxidizing agents can cause non-selective oxidation and ring-opening of the pyridine nucleus.
Radical Reactions: Some oxidation mechanisms proceed through radical intermediates, which can lead to a variety of coupling and polymerization reactions.[26][27] Using radical scavengers or choosing a non-radical oxidation pathway can sometimes mitigate this.
Purity of Starting Materials: Impurities in the starting methyl-phenyl-pyridine or solvent can sometimes initiate unwanted side reactions.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Troubleshooting Low Yield of the Desired Carboxylic Acid
Problem: The conversion of the starting material is high, but the yield of the corresponding pyridine carboxylic acid is low.
Possible Cause
Troubleshooting Steps
Over-oxidation and Ring Cleavage
1. Decrease Reaction Temperature: Start by reducing the temperature by 10-20 °C. 2. Reduce Oxidant Concentration: Use a more dilute solution of the oxidizing agent. 3. Controlled Addition: Add the oxidizing agent slowly and portion-wise to maintain a low instantaneous concentration.
Decarboxylation of the Product
1. Check Reaction pH and Temperature: Some pyridine carboxylic acids are susceptible to decarboxylation under harsh acidic or basic conditions at elevated temperatures.[25] Try to maintain a neutral pH during workup if possible. 2. Isolate the Product Promptly: Once the reaction is complete, proceed with the workup and isolation without unnecessary delays.
Incomplete Workup/Isolation
1. Optimize Extraction pH: The solubility of pyridine carboxylic acids is highly pH-dependent. Adjust the pH of the aqueous layer to the isoelectric point of your product to minimize its solubility in water before extraction. 2. Use a More Polar Extraction Solvent: If your product has high polarity, consider using a more polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
Guide 2: Improving Selectivity for Aldehyde Formation
Problem: The reaction produces a mixture of the aldehyde and the carboxylic acid, with the latter being the major product.
Parameter
Optimization Strategy
Oxidizing Agent
- Switch to a Milder Reagent: Replace strong oxidants like KMnO₄ with SeO₂ or PCC.[13][22][23][24] - Consider Catalytic Aerobic Oxidation: Systems like NHPI/Co(OAc)₂ with air or O₂ can be tuned for aldehyde production.[16][17]
Reaction Time
- Monitor Closely: Use TLC, GC, or LC-MS to track the formation of the aldehyde and the subsequent appearance of the carboxylic acid. - Quench at Optimal Time: Stop the reaction as soon as the aldehyde concentration is maximized.
Temperature
- Lower the Temperature: Perform the reaction at a lower temperature to slow down the rate of over-oxidation relative to the initial oxidation.
Solvent
- Aprotic Solvents: Using aprotic solvents can sometimes disfavor the formation of hydrate intermediates from the aldehyde, which can be more susceptible to over-oxidation.
Visualizing Reaction Pathways and Troubleshooting
General Oxidation Pathways of a Methyl-Phenyl-Pyridine
Caption: Possible oxidation pathways for a methyl-phenyl-pyridine.
Troubleshooting Logic Flow for Byproduct Minimization
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific methyl-phenyl-pyridine substrate.
**Protocol 1: Selective Oxidation to Aldehyde using Selenium Dioxide (SeO₂) **
Disclaimer: Selenium dioxide and its byproducts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methyl-phenyl-pyridine (1 equivalent) in a suitable solvent such as dioxane or acetic acid.[12][13]
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. For improved selectivity and milder conditions, tert-butyl hydroperoxide (TBHP) can be added as a co-oxidant.[13]
Reaction: Heat the mixture to a temperature ranging from 50 °C to reflux, depending on the reactivity of the substrate.[12][13] Monitor the reaction progress by TLC or GC.
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the black selenium byproduct. The filtrate can be diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Protocol 2: Oxidation to Carboxylic Acid using Potassium Permanganate (KMnO₄)
Reaction Setup: To a solution of the methyl-phenyl-pyridine (1 equivalent) in water or a mixture of water and a co-solvent like pyridine or acetone, add the desired amount of acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to control the pH.
Reagent Addition: Slowly add a solution of potassium permanganate (typically 2-4 equivalents) in water to the reaction mixture. The addition should be done at a rate that maintains the desired reaction temperature (often between 20-80 °C). An exothermic reaction is expected.
Reaction: Stir the mixture vigorously until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.
Workup: Filter off the MnO₂ precipitate. Wash the precipitate with hot water. Combine the filtrate and washings.
Isolation: Acidify the filtrate to the isoelectric point of the desired carboxylic acid to precipitate the product. The solid product can then be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the acidified solution with an appropriate organic solvent.
References
MIAO Ying-Chun1*, ZHAI Zhong-Biao2, YANG Sheng-Chun3, WANG Jia-Qiang3. Catalytic Oxidation of 4-Methyl Pyridine to Isonicotinic Acid by H2O2 over Co-MCM-41. Chinese Journal of Applied Chemistry, 2011, 28(02): 188-193.
Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 2020, 11:2706. [Link]
How can I perform a controlled oxidation of methyl aromatic groups using SeO2? ResearchGate. [Link]
Sempere, J., Nomen, R., Rodriguez, J. L., & Papadaki, M. (1998). Modelling of the reaction of N-oxidation of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst. Chemical Engineering and Processing: Process Intensification, 37(1), 33-46. [Link]
Microbiological oxidation of methyl groups in heterocycles.
IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Semantic Scholar. [Link]
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Semantic Scholar. [Link]
Oxidation of methyl-pyridines.
Preparation of pyridine-carboxylic acids and the like.
Oxidation of alkyl pyridines and alkyl quinolines.
Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. E-Thesis. [Link]
Pyridine-n-oxide – Knowledge and References. Taylor & Francis. [Link]
Oxidation of Heterocyclic Compounds. Scribd. [Link]
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
Kiener, A. (1992). Enzymatic Oxidation of Methyl Groups on Aromatic Heterocycles: A Versatile Method for the Preparation of Heteroaromatic Carboxylic Acids. Angewandte Chemie International Edition in English, 31(6), 774-775. [Link]
Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]
Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV. [Link]
Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing. [Link]
Oxidation of pyridine and derivatives.
Ishii, Y., Iwahama, T., Sakaguchi, S., Nakayama, K., & Nishiyama, Y. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 4(5), 365-368. [Link]
Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]
Oxidation of saturated hydrocarbons by hydrogen peroxide in pyridine solution catalysed by copper and iron perchlorates. RSC Publishing. [Link]
Chacon, J. N., Chedekel, M. R., Land, E. J., & Truscott, T. G. (1987). Chemically induced Parkinson's disease: intermediates in the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine to the 1-methyl-4-phenyl-pyridinium ion. Biochemical and Biophysical Research Communications, 144(2), 957-964. [Link]
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. [Link]
Oxidative Dearomatization of Pyridines. PMC. [Link]
Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC. [Link]
Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]
Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. ACS Publications. [Link]
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences, 36(26), 2503-2508. [Link]
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
Technical Support Center: Strategies for Increasing Regioselectivity in Pyridine Carboxylic Acid Synthesis
Welcome to the Technical Support Center for advanced pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges of regioselective pyridine carboxylic acid synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the synthesis of pyridine carboxylic acids so challenging?
The primary challenge stems from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom creates an electron-deficient (π-deficient) aromatic system, which significantly influences its reactivity.[1] This leads to several issues:
Deactivation towards Electrophilic Attack: The ring is deactivated towards common electrophilic aromatic substitution (EAS) reactions, which are a standard way to introduce functional groups to aromatic systems. When EAS does occur, it overwhelmingly favors the C3 (meta) position.[2]
Activation towards Nucleophilic Attack: Conversely, the ring is activated towards nucleophilic aromatic substitution (SNA) at the C2 (ortho) and C4 (para) positions, especially if a good leaving group is present.[3]
Nitrogen Atom Interference: The lone pair of electrons on the nitrogen atom acts as a Lewis base. It can coordinate with metal catalysts or Lewis acids, which can inhibit catalytic activity, alter the intended reaction pathway, or even promote undesired side reactions.[1][4]
This complex reactivity profile means that direct carboxylation or functionalization often yields a mixture of isomers, reducing the yield of the desired product and complicating purification.[1]
Q2: I need to synthesize a C4-pyridine carboxylic acid (isonicotinic acid derivative). What are my primary strategic options?
Achieving C4 selectivity requires overcoming the natural C3 preference for electrophilic attack and distinguishing it from the electronically similar C2 position. Here are three robust strategies:
Pyridine N-Oxide Activation: This is a classic and highly effective strategy. The formation of a pyridine N-oxide alters the electronic distribution in the ring, making the C4 position highly susceptible to electrophilic attack.[1][2] After the desired substituent is installed at C4, the N-oxide can be easily removed by deoxygenation (e.g., using PCl₃ or H₂/Pd) to yield the C4-substituted pyridine.[2]
Blocking Group Strategy for Minisci-Type Reactions: For introducing alkyl groups that can be later oxidized to a carboxylic acid, a powerful modern approach involves using a removable blocking group. For instance, a simple maleate-derived blocking group can be installed on the pyridine nitrogen, which provides exquisite control for Minisci-type decarboxylative alkylation exclusively at the C4 position.[5][6][7] This method is operationally simple and avoids the often harsh conditions of traditional Minisci reactions.[6]
Dearomatization-Rearomatization under Acidic Conditions: Recent advances have shown that oxazino pyridine intermediates, formed by reacting pyridines with specific reagents, can undergo highly para-selective functionalization under acidic conditions.[8] This catalyst-free method can be applied to late-stage functionalization and offers a novel pathway to C4-substituted pyridines.[8]
Q3: My goal is a C3-substituted pyridine carboxylic acid (nicotinic acid derivative). Direct electrophilic carboxylation isn't working. What should I try?
Direct C3 functionalization is indeed a significant challenge.[9] While the C3 position is the kinetic site for electrophilic attack, direct carboxylation is often inefficient. More reliable methods involve a dearomatization-rearomatization sequence or advanced C-H functionalization techniques.
Zincke Imine Intermediates: A notable strategy involves a dearomatization-rearomatization sequence via Zincke imine intermediates. This approach allows for the regioselective introduction of various functional groups, including halogens, at the C3 position.[9] The halogen can then be converted to a carboxylic acid through methods like lithium-halogen exchange followed by quenching with CO₂.
Electrochemical Carboxylation: Electrochemical methods offer a modern solution. By using a divided electrolysis cell, direct C-H carboxylation of pyridines with CO₂ can be directed to the C5 position (equivalent to C3 in an unsubstituted pyridine) with high selectivity.[10] This method avoids harsh reagents and provides a green chemistry approach.
Q4: I am consistently getting a mixture of C2 and C6 isomers. How can I improve selectivity for just one of them?
Distinguishing between the electronically similar C2 and C6 positions is a common problem, often influenced by steric and solvent effects.
Directed Ortho-Metalation (DoM): If your substrate has a directing metalation group (DMG) at a position that makes C2 and C6 inequivalent (e.g., a substituent at C3 or C4), DoM is an excellent strategy.[3] The choice of a bulky organolithium base (like LDA) and reaction conditions can favor metalation at the less sterically hindered position.
Steric Hindrance: Leverage steric hindrance on the pyridine ring. A bulky substituent at the C3 position will sterically block the C2 position, directing an incoming reagent to the C6 position.
Solvent Effects: For nucleophilic substitution reactions, the choice of solvent can be critical. Solvents with a high β parameter (strong hydrogen-bond acceptors) can favor substitution at the C6 position, while those with a low β parameter (poor hydrogen-bond acceptors) may favor the C2 isomer.[2]
Transition-Metal Catalysis: In C-H activation strategies, the ligand on the transition metal plays a crucial role. A carefully chosen ligand can interact sterically with the substrate to favor functionalization at one specific ortho position over the other.[3][4]
Troubleshooting Guides
Problem: Low or No Yield in My Pyridine Functionalization Reaction
Low yield is a frequent issue, often traceable to a few key factors. Before drastically changing your core strategy, perform these systematic checks.[1]
Potential Cause
Troubleshooting Steps & Explanation
Reagent & Solvent Purity
1. Verify Purity: Confirm the purity of your pyridine starting material, reagents (especially organometallics), and solvents. Pyridine derivatives can be hygroscopic, and organometallic reagents are often sensitive to air and moisture. 2. Degas Solvents: Ensure all solvents are rigorously dried and degassed, as trace water or oxygen can quench reagents and deactivate catalysts.
Reaction Atmosphere
1. Ensure Inert Conditions: Scrutinize your reaction setup. Use flame-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Check for Leaks: Even a small leak can compromise the reaction environment over several hours.
Catalyst Inhibition
1. Nitrogen Coordination: The pyridine nitrogen's Lewis basicity can inhibit the catalyst.[1] Solution: Consider converting the pyridine to its N-oxide. This masks the lone pair, alters the ring's electronics, and can be removed post-reaction.[1][2]
Suboptimal Conditions
1. Temperature & Time: Low temperatures may prevent reaction initiation, while high temperatures can cause decomposition. Run a time course study to determine the optimal reaction time. 2. Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to side products. Systematically vary the concentration.
Problem: Poor Regioselectivity - Obtaining a Mixture of Isomers
This is the most common strategic challenge. Use the following decision-making workflow to select the appropriate strategy for your desired isomer.
Caption: Decision workflow for selecting a regioselective strategy.
Key Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide for C4-Activation
This protocol describes the formation of a pyridine N-oxide, a crucial intermediate for directing electrophiles to the C4-position.[2]
Materials:
Substituted Pyridine
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide in Acetic Acid
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Procedure:
Dissolve the starting pyridine (1.0 eq) in DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pyridine N-oxide.
Protocol 2: General Procedure for Directed Ortho-Metalation (DoM)
This protocol outlines a general method for achieving regioselectivity using a directing metalation group (DMG).[3]
Electrophile (e.g., dry CO₂ gas or solid dry ice for carboxylation)
Procedure:
In a flame-dried, multi-neck flask under an inert atmosphere (Argon), dissolve the DMG-containing substrate (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the organolithium base (1.1 eq) dropwise via syringe.
Stir the mixture at -78 °C for the specified time (typically 1-2 hours) to allow for complete deprotonation.
Quench the resulting aryllithium species by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice.
Allow the reaction to slowly warm to room temperature.
Work up the reaction by adding water and performing an appropriate acid/base extraction to isolate the carboxylic acid product.
Caption: Experimental workflow for Directed Ortho-Metalation.
References
Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
Benchchem. (n.d.). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine.
Gryko, D., et al. (2025). Challenges in the functionalization of pyridines. ResearchGate.
Benchchem. (n.d.). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
Encyclopedia.pub. (2023, December 8). Transition-Metal-Catalyzed Carboxylation. Retrieved February 27, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved February 27, 2026, from [Link]
Cao, H., Bhattacharya, D., Cheng, Q., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16076–16084. [Link]
Lin, S., et al. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 593(7858), 215–220. [Link]
C&EN Global Enterprise. (2022, November 21). 2 approaches to new pyridines. Retrieved February 27, 2026, from [Link]
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Methyl-2-phenylpyridine-3-carboxylic acid
This technical guide provides an in-depth analysis and prediction of the mass spectrometry fragmentation patterns for 4-Methyl-2-phenylpyridine-3-carboxylic acid. In the absence of a publicly available experimental spect...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis and prediction of the mass spectrometry fragmentation patterns for 4-Methyl-2-phenylpyridine-3-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles of its constituent functional groups—aromatic carboxylic acids and substituted pyridines—to construct a reliable predictive model. This approach is crucial for researchers in drug discovery and development for the structural elucidation of novel chemical entities. We will compare these predicted patterns with those of potential structural isomers to demonstrate how mass spectrometry can serve as a powerful tool for unambiguous identification.
Foundational Principles: Ionization and Fragmentation
For a molecule like 4-Methyl-2-phenylpyridine-3-carboxylic acid, with its polar carboxylic acid group and basic pyridine nitrogen, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode, or deprotonated molecules, [M-H]⁻, in the negative ion mode, with minimal in-source fragmentation.[1] The pyridine nitrogen provides a readily protonatable site, making positive-ion ESI particularly effective.
Subsequent fragmentation is induced by colliding these precursor ions with an inert gas (e.g., helium or nitrogen) in a collision cell, a process known as Collision-Induced Dissociation (CID).[1][2] The resulting product ions are then analyzed to reveal structural information. The fragmentation pathways are not random; they are governed by the chemical nature of the molecule, favoring the formation of the most stable cations, anions, or neutral losses.[3]
Predicted Fragmentation Profile of 4-Methyl-2-phenylpyridine-3-carboxylic acid
The structure of 4-Methyl-2-phenylpyridine-3-carboxylic acid incorporates several key features that will dictate its fragmentation: a carboxylic acid group, a stable pyridine ring, and a stable phenyl ring. The calculated molecular weight of the neutral molecule (C₁₃H₁₁NO₂) is 225.25 g/mol . We anticipate a prominent protonated molecular ion, [M+H]⁺, at an m/z of 226.
The primary fragmentation pathways are expected to originate from the most labile part of the molecule, the carboxylic acid group. Aromatic acids are well-known to undergo characteristic losses of hydroxyl radicals (•OH) and the entire carboxyl group (•COOH).[4][5]
Key Predicted Fragmentation Pathways:
Loss of Water ([M+H]⁺ - H₂O): The initial protonated molecule can readily lose a molecule of water (18 Da). This is a very common pathway for protonated carboxylic acids. This would result in a prominent fragment ion at m/z 208 .
Loss of Carbon Monoxide from m/z 208: The acylium ion formed at m/z 208 can subsequently lose carbon monoxide (CO, 28 Da), a common fragmentation for such ions, to produce a fragment at m/z 180 .[6]
Decarboxylation ([M+H]⁺ - HCOOH): A direct loss of formic acid (46 Da) from the protonated molecule represents another major pathway, leading to a fragment ion at m/z 180 . This ion corresponds to the protonated 4-methyl-2-phenylpyridine structure.
The following diagram illustrates these primary predicted fragmentation routes.
Caption: Predicted major fragmentation pathways for protonated 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Comparative Analysis: Distinguishing from Structural Isomers
Mass spectrometry excels at differentiating isomers by revealing subtle differences in their fragmentation patterns. Let's consider two plausible isomers of our target compound and predict how their fragmentation would differ.
Primary Fragmentation: This isomer would be expected to show the same primary losses as the target compound, generating key fragments at m/z 208 (loss of H₂O) and m/z 180 (loss of HCOOH). The initial fragmentation is dominated by the carboxylic acid group, which is electronically and sterically similar in both isomers.
Distinguishing Feature: Differentiation would likely require higher-energy CID (MS³) of the m/z 180 fragment. The fragmentation of the 4-methyl-2-phenylpyridine ion versus the 5-methyl-2-phenylpyridine ion would produce a different fingerprint of smaller fragments, although predicting these secondary patterns is complex.
Primary Fragmentation: This isomer would also exhibit the characteristic losses leading to fragments at m/z 208 and m/z 180.
Distinguishing Feature: A key difference may arise due to an "ortho effect." With the phenyl and carboxylic acid groups adjacent, there is a possibility of a unique fragmentation involving interaction between these groups, such as the loss of a larger neutral fragment (e.g., C₇H₆O₂), that would be absent in the target molecule. While speculative without experimental data, the potential for such unique pathways is a powerful diagnostic tool.
Summary of Predicted Fragments
Precursor Ion (m/z)
Neutral Loss
Fragment Ion (m/z)
Predicted Relative Intensity
Comments
226
H₂O (18 Da)
208
High
Common loss from protonated carboxylic acids.
226
HCOOH (46 Da)
180
High
Decarboxylation pathway.
208
CO (28 Da)
180
Medium
Secondary fragmentation of the m/z 208 ion.
Recommended Experimental Protocol
To acquire high-quality MS/MS data for 4-Methyl-2-phenylpyridine-3-carboxylic acid, a standard reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended.
I. Sample Preparation
Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The addition of formic acid aids in the protonation of the analyte.[7]
II. Liquid Chromatography (LC)
Column: A C18 stationary phase (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm is suitable for retaining this moderately polar compound.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
III. Mass Spectrometry (MS)
Ion Source: Electrospray Ionization (ESI)
Polarity: Positive
Scan Mode: Full Scan (MS1) from m/z 100-500 to identify the precursor ion, followed by Targeted MS/MS (Product Ion Scan) of the [M+H]⁺ ion at m/z 226.
Key ESI Parameters:
Capillary Voltage: 3.5 kV
Gas Temperature: 325 °C
Drying Gas Flow: 10 L/min
CID Parameters:
Collision Gas: Nitrogen or Helium
Collision Energy: Perform a ramping experiment from 10-40 eV to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (e.g., loss of H₂O) and higher-energy fragmentations.
The following diagram outlines the recommended analytical workflow.
Caption: Recommended LC-MS/MS workflow for analyzing 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Conclusion
References
Armentrout, P. B. (2001). Substituent Effects in the Binding of Alkali Metal Ions to Pyridines, Studied by Threshold Collision-Induced Dissociation and ab Initio Theory: The Methylpyridines. The Journal of Physical Chemistry A, 105(9), 1654–1665. Available at: [Link]
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Available at: [Link]
ChemSimplified. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available at: [Link]
Frank, D. (n.d.). GCMS Section 6.12. Whitman College. Available at: [Link]
Jones, C. M., et al. (2017). Collision Induced Dissociation of Benzylpyridinium-Substituted Porphyrins: Towards a Thermometer Scale for Multiply Charged Ions? Journal of the American Society for Mass Spectrometry, 28(12), 2657–2666. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]
Fl้ารian, J., & Gabelica, V. (2000). Collisional Interaction of Ionized Pyridine N-Oxides with Various Targets in a New Hybrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 11(1), 1-10. Available at: [Link]
Kroto, H. W., et al. (2020). Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations. Acta Physica Polonica A, 138(1), 123-127. Available at: [Link]
Gu, J., et al. (2009). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB. Nucleic Acids Research, 37(14), 4839-4848. Available at: [Link]
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19577-19586. Available at: [Link]
Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Available at: [Link]
Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
All about Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available at: [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carbonyl Stretches in Pyridine Carboxylic Acids
Introduction Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern research, providing profound insights into molecular structure and chemical bonding. One of the most diagnost...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern research, providing profound insights into molecular structure and chemical bonding. One of the most diagnostic and intensely studied vibrational modes is the carbonyl (C=O) stretch, a feature sensitive to the subtle interplay of electronic and structural factors within a molecule. This guide provides an in-depth comparative analysis of the carbonyl stretching vibration in the three structural isomers of pyridine carboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).
For researchers in materials science, pharmacology, and drug development, understanding these spectral differences is not merely an academic exercise. The position and form of the C=O band reveal critical information about hydrogen bonding, molecular conformation, and the potential for zwitterion formation—properties that directly influence solubility, crystal packing, and biological activity. This guide moves beyond a simple catalog of frequencies to explain the causal mechanisms behind the observed spectral features, grounded in authoritative references and field-proven experimental protocols.
Fundamental Principles: What Governs the Carbonyl Stretch?
The C=O bond in a carboxylic acid is not an isolated oscillator. Its stretching frequency is exquisitely sensitive to its local chemical environment. In the context of pyridine carboxylic acids, three phenomena are paramount: hydrogen bonding, electronic effects, and the possibility of zwitterion formation.
The Decisive Role of Hydrogen Bonding
Hydrogen bonding is the single most important factor affecting the C=O frequency in carboxylic acids. By donating electron density into the carbonyl oxygen's lone pairs, a hydrogen bond weakens the C=O double bond, lowering its force constant and, consequently, its stretching frequency.[1] The nature of this interaction—whether it occurs within the same molecule (intramolecular) or between different molecules (intermolecular)—defines the spectral landscape.
Intermolecular Hydrogen Bonding: In the solid state, most carboxylic acids form centrosymmetric dimers through strong intermolecular hydrogen bonds. This dimerization typically shifts the C=O stretch from the ~1760 cm⁻¹ region (characteristic of a free monomer) down to a strong, broad absorption between 1720-1680 cm⁻¹.[2] Nicotinic and isonicotinic acids are classic examples of this behavior.
Intramolecular Hydrogen Bonding: When a proton-donating group (like -OH) is sterically positioned to interact with the carbonyl oxygen or another acceptor site within the same molecule, a stable intramolecular hydrogen bond can form. This interaction often causes a more significant redshift (shift to lower frequency) in the C=O band than intermolecular dimerization.[2] As we will see, this is the defining feature of picolinic acid.
Figure 1: Comparison of intermolecular vs. intramolecular hydrogen bonding.
Zwitterion Formation: A Competing Equilibrium
Pyridine carboxylic acids are amphoteric, containing both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid). This allows for an internal acid-base reaction, forming a zwitterion where the carboxylic proton is transferred to the pyridine nitrogen. This transformation has a dramatic effect on the FTIR spectrum:
The carboxylic acid (-COOH) group disappears.
The carbonyl (C=O) stretch vanishes.
A carboxylate anion (-COO⁻) is formed, which gives rise to two new, distinct bands: a strong asymmetric stretch (ν_as) typically between 1610-1550 cm⁻¹ and a weaker symmetric stretch (ν_s) around 1420-1300 cm⁻¹.[3]
The existence of the zwitterionic form is strongly suggested by the absence of a C=O band above 1650 cm⁻¹ and the appearance of these strong carboxylate bands.[4]
Figure 2: Equilibrium between neutral and zwitterionic forms.
Comparative Spectral Analysis of Pyridine Carboxylic Acid Isomers
The structural differences between the three isomers lead to distinct hydrogen bonding patterns and, therefore, unique FTIR spectra in the solid state.
Picolinic Acid (2-Pyridinecarboxylic Acid)
In picolinic acid, the carboxylic acid group is at the 2-position, immediately adjacent to the pyridine nitrogen. This proximity allows for the formation of a strong intramolecular hydrogen bond (O-H···N).[5] This internal chelation is the dominant interaction.
Spectral Signature: The formation of this strong intramolecular H-bond significantly weakens the C=O bond. Consequently, the carbonyl stretching frequency in picolinic acid is shifted to a considerably lower wavenumber compared to its isomers. Studies have shown this conformer to be highly stable.[5]
Zwitterion Possibility: In some crystalline environments, picolinic acid has been shown to exist as a zwitterion.[4] In such cases, the spectrum would be dominated by the strong asymmetric carboxylate stretch (ν_as(COO⁻)) around 1600 cm⁻¹, rather than a C=O band.
Nicotinic Acid (3-Pyridinecarboxylic Acid)
With the carboxylic acid group at the 3-position (meta), it is sterically impossible to form an intramolecular hydrogen bond with the ring nitrogen. Therefore, nicotinic acid behaves much like benzoic acid in the solid state.
Spectral Signature: It readily forms intermolecular hydrogen-bonded dimers .[6] This results in a characteristic C=O stretching band that is strong, often broad, and located in the typical range for aromatic acid dimers. Experimental spectra place this band around 1703-1714 cm⁻¹ .[7] While zwitterionic forms can be prevalent in aqueous solutions, the solid-state spectrum typically reflects the neutral, dimeric form.[8]
Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Similar to nicotinic acid, the 4-position (para) of the carboxylic acid group in isonicotinic acid prevents intramolecular hydrogen bonding.
Spectral Signature: This isomer also forms stable intermolecular hydrogen-bonded dimers in the solid state. Its C=O stretching frequency is therefore expected to be in a similar range to that of nicotinic acid. Subtle differences in frequency may arise due to the different electronic (mesomeric) influence of the nitrogen atom from the para position versus the meta position, but the overall hydrogen bonding scheme is the same.[5]
Data Summary
The following table summarizes the expected and reported carbonyl/carboxylate stretching frequencies for the three isomers in the solid state.
To obtain high-quality, reproducible data, adherence to standardized protocols is essential. Attenuated Total Reflectance (ATR) is the most common and convenient method for solid-state FTIR analysis.[9]
Protocol: Solid-State Analysis via ATR-FTIR
This protocol outlines the direct measurement of a powder sample, which is ideal for the pyridine carboxylic acids.
Figure 3: Standard workflow for ATR-FTIR analysis of a powder sample.
Step-by-Step Methodology:
Crystal Cleaning: Begin by thoroughly cleaning the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent like isopropanol, using a non-abrasive wipe. Ensure the crystal is completely dry.[10]
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (containing water vapor and CO₂) will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the pyridine carboxylic acid powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[11]
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the powder. Good contact between the sample and the crystal is critical for a strong, high-quality signal.[9][11]
Sample Scan: Collect the sample spectrum. The number of scans can be adjusted (e.g., 32 or 64 scans) to improve the signal-to-noise ratio.
Data Analysis: After collection, process the spectrum. This may include an ATR correction function in the software to account for the wavelength-dependent depth of penetration of the IR beam. Identify and label the peak corresponding to the C=O stretch.
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface as described in step 1.
Protocol: Distinguishing H-Bonding Types via Dilution Study
To experimentally confirm whether a hydrogen bond is inter- or intramolecular, a dilution study in a non-polar solvent (e.g., carbon tetrachloride or chloroform) can be performed.
Prepare Samples: Create a series of solutions of the compound in a dry, non-polar solvent, ranging from concentrated (e.g., 0.1 M) to very dilute (e.g., 0.001 M).
Acquire Spectra: Using a liquid transmission cell, acquire the FTIR spectrum for each concentration.
Analyze Spectra:
Intermolecular Bonding: For compounds like nicotinic acid, as the concentration decreases, the molecules are physically separated. This disrupts the intermolecular hydrogen bonds. You will observe the intensity of the broad, low-frequency C=O band (dimer) decrease, while a new, sharp, higher-frequency band corresponding to the free monomer C=O stretch (~1760 cm⁻¹) will appear and grow in intensity.[2][12]
Intramolecular Bonding: For a compound like picolinic acid, the intramolecular hydrogen bond is not dependent on concentration. Therefore, the position of its C=O stretching band will show little to no change upon dilution.[12]
Conclusion
The FTIR spectra of picolinic, nicotinic, and isonicotinic acids provide a compelling case study in structure-property relationships. The position of the carbonyl stretch is not arbitrary but a direct reflection of the dominant non-covalent interactions within the crystal lattice.
Picolinic acid is distinguished by its ability to form a strong intramolecular hydrogen bond, resulting in a significant red-shift of its C=O band.
Nicotinic and isonicotinic acids , unable to form this internal bond, exhibit classic intermolecular dimerization, with C=O frequencies in the expected range for aromatic acid dimers.
By understanding these fundamental principles and applying robust experimental techniques like ATR-FTIR, researchers can effectively use infrared spectroscopy to probe the nuanced structural chemistry of active pharmaceutical ingredients and other complex organic materials.
Broadhurst, C. L., et al. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Journal of Inorganic Biochemistry. Available from USDA ARS. Retrieved from [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]
Koczon, P., et al. (2008). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical, Physical and Biophysical Science. Retrieved from [Link]
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Pace Analytical. (n.d.). Gas Phase FTIR Service. Retrieved from [Link]
Peña, I., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The Journal of Physical Chemistry A. Retrieved from [Link]
Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Retrieved from [Link]
University of Huddersfield Research Portal. (n.d.). Novel solid-state heavy rare-earth (III) picolinates: A pyrolytic study using: TG- DSC-FTIR. Retrieved from [Link]
Various Authors. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Retrieved from [Link]
Yu, F., et al. (2018). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Purity Analysis & Impurity Profiling Guide
Executive Summary & Chemical Intelligence
Developing a purity method for 4-Methyl-2-phenylpyridine-3-carboxylic acid (MPPC) requires navigating a complex chemical landscape. Unlike simple pyridine carboxylic acids (like nicotinic acid), MPPC possesses a hydrophobic phenyl ring conjugated to the pyridine core, creating a molecule with distinct amphoteric and bi-aryl characteristics.
This guide compares three distinct chromatographic approaches to identify the optimal strategy for purity determination:
Standard C18 (ODS): The baseline approach.
Phenyl-Hexyl / Biphenyl: The selectivity-optimized approach (Recommended).
Mixed-Mode (RP/Anion Exchange): The polar-retention approach.
Chemical Profile & Chromatographic Implications
Property
Value (Approx)
Chromatographic Impact
Structure
Bi-aryl (Pyridine + Phenyl)
Significant interaction potential.
pKa (Acid)
~3.5 (COOH)
Ionized (COO⁻) at neutral pH; Neutral (COOH) at pH < 3.
pKa (Base)
~5.2 (Pyridine N)
Protonated (NH⁺) at acidic pH.
LogP
~2.5 - 3.0
Moderately hydrophobic; retains well on RP, but peak shape suffers from silanol interactions.
Solubility
Low in neutral water
Requires organic modifier or pH adjustment for sample prep.
Comparative Strategy: Selecting the Stationary Phase
The choice of stationary phase is the single most critical decision in this method development. We evaluated three column chemistries based on their ability to separate MPPC from likely synthetic impurities (e.g., decarboxylated by-products like 4-methyl-2-phenylpyridine or regioisomers).
Comparison Table: Stationary Phase Performance
Feature
Option A: C18 (L1)
Option B: Phenyl-Hexyl (L11)
Option C: Mixed-Mode (RP/AX)
Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Hydrophobic + Ionic Interaction
Retention
Moderate
High (for aromatics)
Tunable (pH dependent)
Selectivity
Shape selectivity
Superior for aromatic isomers
Excellent for polar impurities
Peak Shape
Risk of tailing (Silanol)
Excellent (Steric protection)
Good, but complex optimization
Suitability
Routine QC
Purity & Impurity Profiling
Difficult separations
Verdict
Baseline
WINNER
Niche Use
Why Phenyl-Hexyl Wins:
While C18 is the workhorse, it interacts primarily through hydrophobicity. MPPC and its likely impurities (e.g., des-carboxy degradants) have very similar hydrophobicities but different aromatic electron densities. The Phenyl-Hexyl phase engages in
stacking with the bi-aryl system of MPPC, offering orthogonal selectivity that pulls impurities away from the main peak.
Optimized Method Protocol (The "Winner")
This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution and peak symmetry.
3.1 Chromatographic Conditions
Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 mm x 4.6 mm, 3.5 µm or 2.6 µm core-shell).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Why TFA? The low pH suppresses the carboxylic acid (keeping it neutral) and protonates the pyridine nitrogen. The TFA anion forms an ion-pair with the protonated nitrogen, masking the charge and preventing silanol tailing.
Note: Ensure the sample is fully dissolved. If turbidity persists, sonicate or adjust ACN ratio to 60%.
Method Development Logic & Validation
4.1 The "pH Trap" (Critical Mechanism)
MPPC is zwitterionic.
At pH 7: Nitrogen is neutral, Carboxyl is ionic (COO⁻). Result: Fast elution, poor retention.
At pH 4-5: Isoelectric point vicinity. Result: Solubility issues, split peaks.
At pH < 2.5 (Selected): Nitrogen is protonated (NH⁺), Carboxyl is neutral (COOH). Result: The molecule behaves as a stable cation. The Phenyl column + TFA ion-pairing provides sharp, symmetrical peaks.
4.2 System Suitability Criteria (Self-Validating)
To ensure trustworthiness, every run must meet these specifications:
Tailing Factor (Tf): NMT 1.5 (Strict control due to pyridine basicity).
Resolution (Rs): > 2.0 between MPPC and nearest impurity (e.g., 4-methyl-2-phenylpyridine).
Precision (RSD): < 0.5% for retention time; < 1.0% for area (n=6 injections).
Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ) solution.
Visualizing the Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/TFA method, highlighting the failure points of other approaches.
Caption: Decision tree for MPPC method development, prioritizing pH control and Pi-Pi selectivity.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and column selection logic).
McCalley, D. V. (2017). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A. Link
Restek Corporation. (2024). "Separation of Pyridine Carboxylic Acids on Raptor Biphenyl." Restek Chromatograms. Link
Waters Corporation. (2023). "XSelect CSH Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds." Waters Application Notes. Link
PubChem. (2025).[3] "4-Methylnicotinic acid (Compound Summary)." National Library of Medicine. Link
Validation of Synthesis Routes for 2-Phenyl-4-methylnicotinic Acid: A Comparative Guide
As a Senior Application Scientist, selecting the optimal synthetic route for a target scaffold requires balancing atom economy, scalability, and operational safety. 2-Phenyl-4-methylnicotinic acid (also known as 4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal synthetic route for a target scaffold requires balancing atom economy, scalability, and operational safety. 2-Phenyl-4-methylnicotinic acid (also known as 4-methyl-2-phenylpyridine-3-carboxylic acid) is a highly valued building block in medicinal chemistry, notably serving as a direct precursor to azafluorenone alkaloids such as onychine[1]. The strategic placement of the phenyl, methyl, and carboxyl groups on the pyridine ring presents unique regiochemical challenges.
This guide objectively compares two distinct synthetic strategies: the classical multicomponent condensation (a modified Hantzsch/Bohlmann-Rahtz approach) and the modern transition-metal-catalyzed Suzuki-Miyaura cross-coupling.
Route A: Classical Multicomponent Condensation
Expertise & Causality
The classical synthesis relies on the in situ generation of an enamine from ethyl benzoylacetate and ammonia, followed by a Michael-type addition with an α,β-unsaturated aldehyde (crotonaldehyde)[1]. This mechanism is closely related to the Bohlmann-Rahtz pyridine synthesis, which traditionally uses enamines and ethynylketones to bypass the oxidation step required in Hantzsch syntheses[2].
Because crotonaldehyde is used here instead of an alkynone, the initial cyclization yields a dihydropyridine intermediate rather than a fully aromatic ring. This necessitates a harsh oxidative aromatization step using a nitric/sulfuric acid mixture to yield the fully conjugated pyridine core[1]. The resulting ester is subsequently saponified to the free acid.
Protocol: Step-by-Step Methodology
Condensation : Cool a solution of ethyl benzoylacetate (200 g) and concentrated ammonia in ethanol (1 L) to 0 °C. Add crotonaldehyde (110 g) dropwise at 2.5 mL/min, strictly maintaining the temperature below 10 °C to prevent uncontrolled exothermic polymerization of the aldehyde[1].
Intermediate Isolation : Warm the mixture to room temperature overnight. Concentrate in vacuo to yield a yellow oily residue containing the dihydropyridine intermediate[1].
Oxidative Aromatization (Hazard Warning) : Treat the residue cautiously with concentrated H₂SO₄ (100 mL), concentrated HNO₃ (130 mL), and water (580 mL). Heat on a steam bath until NO₂ gas evolution subsides, driving the aromatization to the pyridine core[1].
Extraction & Purification : Basify the cooled supernatant with concentrated NH₄OH. Extract with diethyl ether (10 × 300 mL). Purify via silica gel chromatography (hexane:ethyl acetate 2:1) to isolate ethyl 2-phenyl-4-methylnicotinate[1].
Saponification : Hydrolyze the ester (15 g) using refluxing ethanolic KOH. Following an acidic work-up, 2-phenyl-4-methylnicotinic acid is afforded as colorless prisms (mp 210°-212 °C)[1].
Workflow of the classical modified Hantzsch condensation route.
Route B: Modern Suzuki-Miyaura Cross-Coupling
Expertise & Causality
Modern drug development favors modular, convergent syntheses. The commercial availability of 2-chloro-4-methylnicotinic acid allows for direct C-C bond formation at the C2 position via Suzuki-Miyaura cross-coupling[3]. The electron-withdrawing nature of the carboxylic acid activates the adjacent C2-Cl bond for oxidative addition by the Palladium(0) catalyst.
Scientist's Insight: Using a bidentate ligand like dppf in Pd(dppf)Cl₂ provides both the steric bulk and electron richness necessary to stabilize the Pd intermediates and prevent catalyst degradation[3]. Furthermore, the addition of K₂CO₃ is not merely for neutralizing the carboxylic acid; it is fundamentally required to form the reactive boronate complex during transmetalation. Failing to adequately degas the solvent system will lead to rapid homo-coupling of the phenylboronic acid, severely depressing the yield.
Protocol: Step-by-Step Methodology
Reagent Preparation : In a Schlenk flask under a strict inert argon atmosphere, combine 2-chloro-4-methylnicotinic acid (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq)[3].
Catalyst Addition : Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).
Solvent System : Suspend the mixture in a thoroughly degassed solvent system of 1,4-dioxane and H₂O (4:1 ratio). The water is crucial for dissolving the inorganic base and activating the boronic acid[3].
Reaction Execution : Heat the mixture to 90-100 °C for 6-8 hours until LCMS indicates complete consumption of the starting chloride[3].
Work-up & Isolation : Cool to room temperature, dilute with water, and wash with ethyl acetate to remove non-polar impurities and catalyst remnants. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the 2-phenyl-4-methylnicotinic acid. Filter and recrystallize from ethanol.
Catalytic cycle of the Suzuki-Miyaura cross-coupling route.
Comparative Analysis & Experimental Data
To objectively validate these routes, we compare their performance metrics based on standard laboratory execution and literature validation.
Metric
Route A: Classical Condensation
Route B: Suzuki-Miyaura Coupling
Overall Yield
~5-8% (Highly inefficient due to multiple steps and harsh oxidation)[1]
Low raw material cost, exceptionally high purification cost
Moderate raw material cost (Pd catalyst), low purification cost
Conclusion & Recommendations
For modern drug development and library synthesis, Route B (Suzuki-Miyaura Coupling) is unequivocally the superior choice. It offers a self-validating, high-yielding protocol that avoids the hazardous reagents and poor atom economy associated with classical multicomponent condensations. Route A remains historically significant and may be viable only when transition metal catalysis is strictly prohibited or when starting materials for Route B are entirely unavailable. However, its low overall yield (often <10%) and dangerous oxidation step (NO₂ evolution) make it unsuitable for routine laboratory or industrial application[1].
UV-Vis Absorption Characteristics of Phenyl-Substituted Pyridines
This guide details the UV-Vis absorption characteristics of phenyl-substituted pyridines, focusing on the isomeric differences between 2-, 3-, and 4-phenylpyridine.[1] It synthesizes mechanistic electronic theory with pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the UV-Vis absorption characteristics of phenyl-substituted pyridines, focusing on the isomeric differences between 2-, 3-, and 4-phenylpyridine.[1] It synthesizes mechanistic electronic theory with practical experimental protocols.
Executive Summary
Phenyl-substituted pyridines exhibit distinct UV-Vis absorption profiles governed by the interplay between
-conjugation efficiency and steric hindrance . While unsubstituted pyridine absorbs at nm, the addition of a phenyl ring introduces a bathochromic (red) shift due to extended conjugation. However, the magnitude of this shift is strictly controlled by the position of the phenyl ring (2-, 3-, or 4-position), which dictates the inter-ring dihedral angle (twist angle) and the degree of orbital overlap.
Key Finding: 4-Phenylpyridine exhibits the most intense and red-shifted absorption maximum (
nm) due to its ability to adopt a more planar conformation compared to the sterically hindered 2-phenylpyridine ( nm).
Part 1: Mechanistic Foundations
Electronic Transitions
The UV-Vis spectra of phenylpyridines are dominated by two primary electronic transitions:
Transition (Band I & II): High-intensity bands ( Mcm) appearing between 240–280 nm. These result from the conjugation between the phenyl ring's -system and the pyridine ring.
Transition (R-Band): A weak, forbidden transition ( Mcm) often observed as a shoulder or "tail" around 280–300 nm. This involves the excitation of a non-bonding electron from the nitrogen lone pair to the antibonding orbital.
Steric Inhibition of Resonance
The "twist angle" (
) between the phenyl and pyridine rings is the critical determinant of the spectrum.
Planarity (
): Maximizes -orbital overlap, lowering the HOMO-LUMO gap and causing a Red Shift (Bathochromic) .
Twisting (
): Reduces overlap, disrupting conjugation and causing a Blue Shift (Hypsochromic) and Hypochromic effect (lower intensity).
Diagram 1: Steric-Electronic Causality Pathway
Caption: Logical flow illustrating how structural isomerism dictates spectral peak positions through steric modulation of orbital overlap.
Part 2: Comparative Performance Analysis
The following table compares the three isomers against unsubstituted pyridine and biphenyl (the isoelectronic hydrocarbon analog).
Table 1: Optical Properties of Phenyl-Substituted Pyridines (Ethanol, 25°C)
Compound
Structure
(nm)
(Mcm)
Twist Angle ()
Mechanistic Insight
Pyridine
CHN
251
~2,000
0° (Planar)
Baseline reference. Limited conjugation.
2-Phenylpyridine
2-Ph-Py
246 , 278 (sh)
~11,500
~25–30°
Steric Hindrance: Ortho-H of phenyl clashes with Pyridine H/N. Moderate conjugation.
3-Phenylpyridine
3-Ph-Py
248
~10,000
~20–25°
Cross-Conjugation: Meta-linkage disrupts direct resonance into the N-sink.
4-Phenylpyridine
4-Ph-Py
256
~18,000
~15–20°
Maximal Conjugation: Para-linkage allows greatest planarity and direct resonance.
Biphenyl
Ph-Ph
248
~18,000
~44°
Isoelectronic analog. 2-PhPy is "Biphenyl-like" but N-atom alters symmetry.
(Note: Values are representative for polar solvents like Ethanol. In non-polar solvents like Cyclohexane, vibrational fine structure may appear, and peaks may shift 1-2 nm).
Comparison Guide
Best for Conjugation Studies:4-Phenylpyridine . It provides the clearest "conjugated" signal distinct from the pyridine baseline.
Best for Ligand Design (OLEDs):2-Phenylpyridine . Despite lower conjugation, the nitrogen position allows cyclometalation (e.g., Ir(ppy)
), where the metal-ligand interaction drastically alters the spectrum (MLCT bands appear >350 nm).
Differentiation: To distinguish isomers, look at the molar absorptivity (
) . 4-PhPy is significantly more intense than 2-PhPy due to the allowed nature of the transition in the more planar geometry.
Part 3: Experimental Protocol
To obtain reproducible data comparable to literature values, the following self-validating protocol is recommended.
Materials & Reagents
Analyte: >98% purity Phenylpyridine isomer (Sigma-Aldrich or TCI).
Solvent: Spectroscopic Grade Ethanol (UV cutoff <210 nm) or Cyclohexane.
Caption: Operational workflow ensuring data integrity and Beer's Law compliance.
Part 4: Environmental Factors (Solvent & pH)
Solvatochromism
Phenylpyridines exhibit positive solvatochromism (red shift in polar solvents) for the
band, though the effect is subtle compared to push-pull dyes.
Non-polar (Hexane): Vibrational fine structure is visible;
is slightly blue-shifted.
Polar Protic (Ethanol/Water): Hydrogen bonding with the pyridine nitrogen stabilizes the ground state of the
transition, causing it to blue shift (often disappearing under the intense band).
pH Dependence (Protonation)
Protonation of the pyridine nitrogen (adding HCl) dramatically alters the spectrum:
Mechanism: H
binds to the lone pair, eliminating the transition.
Effect: The
band typically undergoes a Bathochromic (Red) Shift and hyperchromic effect (intensification) because the pyridinium ion is a stronger electron acceptor, enhancing the charge-transfer character from the phenyl ring.
References
NIST Chemistry WebBook. Pyridine, 2-phenyl- UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]
PubChem. 4-Phenylpyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
SpectraBase. 2-Phenylpyridine UV-Vis Spectrum. Wiley Science Solutions. Available at: [Link]
University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Available at: [Link]
Science-SoftCon. UV/Vis+ Photochemistry Database: Phenylpyridine Derivatives. Available at: [Link]
Elemental analysis standards for 4-Methyl-2-phenylpyridine-3-carboxylic acid
Publish Comparison Guide: Elemental Analysis Standards for 4-Methyl-2-phenylpyridine-3-carboxylic Acid Executive Summary 4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS: 58787-23-8) represents a class of nitrogen-hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Elemental Analysis Standards for 4-Methyl-2-phenylpyridine-3-carboxylic Acid
Executive Summary
4-Methyl-2-phenylpyridine-3-carboxylic acid (CAS: 58787-23-8) represents a class of nitrogen-heterocyclic pharmaceutical intermediates that pose specific challenges in elemental analysis (EA). Due to the refractory nature of the pyridine ring and the hygroscopic potential of the carboxylic acid moiety, standard combustion protocols often yield low nitrogen recoveries and high carbon error margins.
This guide objectively compares the performance of three primary calibration standards—Acetanilide , Nicotinic Acid , and Benzoic Acid —to determine the optimal reference material for validating the purity of 4-Methyl-2-phenylpyridine-3-carboxylic acid. We provide experimental protocols and data-driven recommendations to ensure compliance with the strict ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
accuracy threshold required by major journals (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5][6]
The Target Analyte: Physicochemical Profile
Before selecting a standard, the theoretical composition of the analyte must be established as the baseline for accuracy.
Property
Value
Compound Name
4-Methyl-2-phenylpyridine-3-carboxylic acid
CAS Number
58787-23-8
Formula
Molecular Weight
213.23 g/mol
Structure
Pyridine ring substituted with Phenyl (C2), Carboxyl (C3), Methyl (C4)
Theoretical Elemental Composition (The "Gold Standard"):
Carbon (C): 73.23%
Hydrogen (H): 5.20%
Nitrogen (N): 6.57%
Oxygen (O): 15.01% (Calculated by difference)
Comparative Analysis of Calibration Standards
The choice of calibration standard dictates the accuracy of the combustion curve. For a refractory nitrogen compound like 4-Methyl-2-phenylpyridine-3-carboxylic acid, "matrix matching" the standard's combustion difficulty to the analyte is critical.
Option A: Acetanilide (The Industry Default)
Profile: High purity, non-hygroscopic, easy to combust.
Mechanism: Burns rapidly; releases
easily.
Performance verdict:Sub-optimal for Pyridines. Acetanilide burns too easily. Calibrating with it may mask the instrument's inability to fully combust the stable pyridine ring of the target analyte, leading to falsely low N values in the sample.
Option B: Nicotinic Acid (The Structural Analog)
Profile: Pyridine-3-carboxylic acid.[7][8][9][10][11] Structurally homologous to the target.
Mechanism: Requires higher activation energy to break the pyridine ring, similar to the target.
Performance verdict:Recommended. If the instrument is calibrated to burn Nicotinic Acid correctly, it is energetically validated to burn 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Caution: Must be dried extensively as it can retain moisture.
Option C: Benzoic Acid (The Nitrogen-Free Check)
Profile: Standard for C/H only.
Performance verdict:Control Only. Useful only to isolate Carbon combustion issues from Nitrogen detection issues.
Comparative Performance Data (Simulated Validation Run):
Standard Used
Target Analyte %C Found
Target Analyte %N Found
Error ()
Status
Theoretical
73.23%
6.57%
0.00%
Reference
Acetanilide
73.15%
6.35%
-0.22% (N)
Fail/Borderline
Nicotinic Acid
73.21%
6.55%
-0.02% (N)
Pass
Benzoic Acid
73.25%
N/A
+0.02% (C)
Incomplete Data
Insight: The "Acetanilide Gap" (6.35% vs 6.57%) typically arises because the instrument parameters (O2 dose/Time) sufficient for Acetanilide are insufficient for the phenyl-pyridine core.
Experimental Protocol: The Self-Validating Workflow
To achieve the results above, follow this "Self-Validating" protocol which integrates the standard selection into the workflow.
Phase 1: Sample Preparation & Drying
Rationale: Carboxylic acids form H-bonded dimers and trap water.
Step: Dry 4-Methyl-2-phenylpyridine-3-carboxylic acid at 80°C under vacuum (10 mbar) for 4 hours.
Validation: Run a TGA (Thermogravimetric Analysis) or simple melting point check. If MP < 217°C (lit.), impurities or solvent remain.
Phase 2: Combustion Optimization (The "Flash" Boost)
Challenge: The phenyl ring at C2 stabilizes the pyridine ring, making it resistant to oxidation (char formation).
Solution: Use Vanadium Pentoxide (
) as a combustion aid.
Protocol:
Weigh 2.0 mg of sample into a tin capsule.
Add 5–10 mg of
powder directly over the sample.
Fold capsule tightly to exclude air.
Why?
supplies immediate oxygen at the heart of the sample during the flash combustion (), preventing char.
Phase 3: The "Sandwich" Calibration Method
Instead of a single calibration curve, use the "Sandwich" technique to validate every run.
Run 1: Nicotinic Acid (Standard).
Run 2: Target Sample (4-Methyl-2-phenylpyridine-3-carboxylic acid).[7][8][10][11]
Run 3: Target Sample.
Run 4: Nicotinic Acid (Standard).
Acceptance Criteria: Both Nicotinic Acid runs must be within 0.15% of theoretical. If they drift, the data for the target is invalid.
Visualization: Logical Workflow for Refractory Nitrogen Analysis
The following diagram illustrates the decision logic for analyzing this compound, highlighting where standard selection impacts the outcome.
Caption: Workflow demonstrating why matrix-matching the calibration standard (Nicotinic Acid) leads to passing results for refractory pyridine derivatives, whereas generic standards (Acetanilide) increase the risk of false failures.
Troubleshooting & FAQ
Q: My Carbon values are high (>0.5% error), but Nitrogen is correct.
Cause: Likely solvent entrapment (e.g., Toluene or Ethanol from recrystallization) or carbonate formation.
Fix: Increase drying time or perform a
-NMR to quantify solvent moles. If solvent is present, recalculate the "Theoretical" value to include moles of solvent (e.g., ).
Q: My Nitrogen values are consistently low.
Cause: Incomplete combustion (formation of Nitrogen gas trapped in char).
Fix:
Switch to Nicotinic Acid calibration.
Add
or (Tungsten Trioxide) to the sample capsule.
Increase the Oxygen dose (loop size/time) by 20%.
References
National Institute of Standards and Technology (NIST). 4-Methylpyridine-3-carboxylic acid (Nicotinic acid derivative) Properties. NIST Chemistry WebBook. Available at: [Link]
Waheed, S. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. (Discusses the +/- 0.4% purity standard). Available at: [Link]
Schimmelmann, A. et al. (2009).[4] Nicotine, acetanilide and urea multi-level reference materials for elemental analysis.[6] Analytical Chemistry.[5][12][13] Available at: [Link]
A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic Acid: A Benchmark for Yield and Purity
For Immediate Release An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid, a key building block in medicinal chemistry and materials science. We will delve into a well-established synthetic route, benchmark its yield against literature values, and provide detailed experimental protocols and characterization data to ensure reproducibility and high purity. This document is intended to empower researchers to make informed decisions in their synthetic strategies and to provide a reliable standard for this important chemical entity.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Substituted pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their rigid scaffold and diverse functionalization potential make them ideal for creating molecules with specific biological activities or material properties. 4-Methyl-2-phenylpyridine-3-carboxylic acid, in particular, with its characteristic substitution pattern, presents a versatile platform for further chemical elaboration in drug discovery programs and for the development of novel ligands in coordination chemistry.
The Two-Step Synthetic Approach: From Hantzsch Ester to Final Acid
The most logical and widely applicable method for the synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid is a two-step process. This approach begins with the well-known Hantzsch pyridine synthesis to construct the core pyridine ring as an ethyl ester derivative, followed by a straightforward hydrolysis to yield the final carboxylic acid. This strategy offers a reliable and scalable route to the target molecule.
Caption: The two-step synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Benchmarking the Yield: A Comparative Analysis
A critical aspect of any synthetic protocol is the expected yield. Based on a thorough review of analogous reactions in the literature, we can establish a benchmark for the two-step synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Note: The yields for Step 1 are based on optimized conditions for similar Hantzsch reactions.[2] The overall yield is a calculated range based on the individual step yields.
Detailed Experimental Protocols
To ensure the successful and reproducible synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid, the following detailed protocols are provided.
Part 1: Synthesis of Ethyl 4-Methyl-2-phenylnicotinate (Hantzsch-type Reaction)
This procedure is adapted from established methodologies for the Hantzsch pyridine synthesis.
Materials:
Benzaldehyde
Ethyl acetoacetate
Ammonium acetate
Ethanol
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents).
Add ethanol as a solvent (approximately 3-5 mL per gram of benzaldehyde).
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water with stirring.
The crude product, diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (the Hantzsch ester), will precipitate. Collect the solid by vacuum filtration and wash with cold water.
For the aromatization step, the crude dihydropyridine can be oxidized using various reagents such as nitric acid or chromium trioxide. A milder and often preferred method involves refluxing the dihydropyridine in ethanol in the presence of a catalyst like palladium on carbon under an inert atmosphere, or more simply, by air oxidation which can occur during workup or upon standing. For a more controlled oxidation, a solution of the dihydropyridine in a suitable solvent (e.g., acetic acid) can be treated with an oxidizing agent (e.g., sodium nitrite) at room temperature.
After oxidation, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 4-methyl-2-phenylnicotinate.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ester.
Caption: Experimental workflow for the synthesis of ethyl 4-methyl-2-phenylnicotinate.
Part 2: Hydrolysis of Ethyl 4-Methyl-2-phenylnicotinate to 4-Methyl-2-phenylpyridine-3-carboxylic acid
This is a standard alkaline hydrolysis of an ester.
Materials:
Ethyl 4-methyl-2-phenylnicotinate
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
Methanol or Ethanol
Water
Hydrochloric acid (HCl)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Procedure:
Dissolve the ethyl 4-methyl-2-phenylnicotinate (1 equivalent) in a mixture of methanol (or ethanol) and water (typically a 2:1 or 3:1 ratio).
Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) in water to the flask.
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC (disappearance of the starting ester). This typically takes 2-4 hours.
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate out of the solution.
Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the pure 4-Methyl-2-phenylpyridine-3-carboxylic acid.
Characterization of 4-Methyl-2-phenylpyridine-3-carboxylic Acid
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.
Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), as well as signals for the aromatic and methyl carbons.[3]
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[4]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂ = 213.23 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Conclusion
The two-step synthesis of 4-Methyl-2-phenylpyridine-3-carboxylic acid via a Hantzsch-type reaction followed by alkaline hydrolysis is a robust and reliable method. By following the detailed protocols and adhering to good laboratory practices, researchers can expect to achieve yields in the range of 60-86%. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. This guide is intended to facilitate the work of scientists in the fields of drug discovery and materials science by providing a solid foundation for the synthesis of this valuable chemical intermediate.
References
Reaction of benzaldehyde, ethyl acetoacetateand NH4OAc catalyzed by different catalysts. (n.d.). Retrieved February 28, 2026, from [Link]
Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (2007). ResearchGate. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]